4-[4-(Dimethylamino)phenyl]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVRXYXECSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde, also commonly known as p-Dimethylaminobenzaldehyde (DMAB), is an organic compound with the chemical formula C₉H₁₁NO.[1][2][3] It is a derivative of benzaldehyde with a dimethylamino group substituted at the para position. This substitution significantly influences the molecule's electronic properties, making it a valuable reagent and intermediate in various chemical and analytical applications.[1] The compound is a crystalline solid, appearing as a yellow to white powder.[2][4][5] It is widely recognized as the primary component of Ehrlich's reagent, which is used for the detection of indoles and urobilinogen.[2] Additionally, it serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1]
Chemical Properties
The chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its physical characteristics, spectroscopic data, and safety information.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₉H₁₁NO | [1][2][6] |
| Molecular Weight | 149.19 g/mol | [6][7] |
| Appearance | Yellow to white crystalline powder | [2][4][5] |
| Melting Point | 70.7 - 75 °C | [1][6][8][9] |
| Boiling Point | 176 - 177 °C (at 17 mmHg) | [1][5] |
| Density | 1.013 - 1.22 g/cm³ | [4][8] |
| Solubility | Slightly soluble in water (0.3 g/L at 20 °C); Soluble in ethanol, acetone, and chloroform. | [2][4][6][9] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | [5][8] |
| Flash Point | 164 °C | [2][8] |
| Autoignition Temperature | 445 °C | [8] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | References |
| ¹H NMR | Spectra available from multiple sources. | [7][10][11] |
| ¹³C NMR | Spectra available from multiple sources. | [7][12] |
| Infrared (IR) Spectroscopy | Spectra available from multiple sources. | [13][14][15] |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) available. | [7][16][17] |
| UV/Visible Spectroscopy | λmax ≈ 385 nm | [5][18] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[19] This reaction involves the formylation of an electron-rich aromatic ring, in this case, N,N-dimethylaniline, using a Vilsmeier reagent generated in situ from a substituted amide (like dimethylformamide) and phosphorus oxychloride.
Detailed Methodology: [19]
-
Vilsmeier Reagent Formation: To a flask cooled in an ice bath, add 33.3 g (0.45 mole) of dimethylformamide. Slowly, and with continuous stirring, add 83.0 g (0.54 mole) of phosphorus oxychloride dropwise, maintaining the temperature to control the exothermic reaction.
-
Aromatic Formylation: After the addition of phosphorus oxychloride is complete, continue stirring for a short period. Then, add 55 g (0.45 mole) of N,N-dimethylaniline dropwise to the reaction mixture.
-
Reaction Completion: Once the addition of N,N-dimethylaniline is finished, heat the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture and slowly decompose the catalyst by carefully adding 200 ml of ice water.
-
Neutralize the mixture to a weakly alkaline pH by adding approximately 350 g of a 20% aqueous sodium hydroxide solution.
-
Allow the mixture to cool and stand, during which the product will precipitate.
-
Collect the precipitated this compound by filtration.
-
-
Purification: Wash the collected solid thoroughly with water to remove any residual salts and impurities. Dry the purified product at 50°C. This procedure has been reported to yield approximately 59.8 g (an 89% yield based on the starting dimethylaniline).[19]
Key Applications and Reaction Mechanisms
Ehrlich's Reagent for Indole Detection
This compound is the key component of Ehrlich's reagent, used to detect compounds containing an indole moiety.[2] The aldehyde's carbonyl group acts as a strong electrophile, reacting with the electron-rich C2 position of the indole ring in a strong acid medium to produce a characteristic blue-colored resonance-stabilized carbocationic dye.[2]
Caption: Ehrlich's Reagent Reaction Mechanism
Spectrophotometric Determination of Hydrazine
This compound is also utilized for the quantitative determination of hydrazine.[2] It reacts with hydrazine in a condensation reaction to form 4-dimethylaminobenzalazine, an azo-dye that exhibits a distinct yellow color.[2] The concentration of hydrazine in a sample can then be determined by measuring the absorbance of this solution spectrophotometrically at a wavelength of 457 nm.[2]
Caption: Reaction for Hydrazine Determination
Safety and Handling
This compound is considered a hazardous substance.[20] It can cause skin irritation and may lead to an allergic skin reaction.[21] It is also irritating to the eyes and respiratory system.[20]
Precautions for Safe Handling: [20][22][23]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21][22] In case of dust formation, use a particulate filter respirator.[22]
-
Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed.[22]
-
Handling Practices: Avoid breathing dust and prevent contact with skin and eyes.[20][21] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[22]
-
Storage: Store in a cool, dry, well-ventilated place.[23] Keep containers tightly closed and protect from light.[5][23] The compound is stable but sensitive to light and air.[5] It is incompatible with strong bases and strong oxidizing agents.[5]
In Case of Accidental Exposure: [21][22]
-
Skin Contact: Wash with plenty of water. If skin irritation or rash occurs, seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
-
Ingestion: Rinse mouth with water (if the person is conscious) and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.
This technical guide provides a summary of the chemical properties, synthesis, and key applications of this compound, intended to support research and development activities. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for 4-(Dimethylamino)benzaldehyde (HMDB0246303) [hmdb.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]
- 6. 4-(Dimethylamino)benzaldehyde 98 100-10-7 [sigmaaldrich.com]
- 7. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Dimethylamino)benzaldehyde CAS 100-10-7 | 103058 [merckmillipore.com]
- 9. 4-(Dimethylamino) Benzaldehyde (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]
- 10. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 14. 4-Dimethylaminobenzaldehyde(100-10-7) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzaldehyde, 4-((4-(dimethylamino)phenyl)azo)- [webbook.nist.gov]
- 17. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 18. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 19. prepchem.com [prepchem.com]
- 20. bio.vu.nl [bio.vu.nl]
- 21. 4-(Dimethylamino)benzaldehyde CAS 100-10-7 | 103058 [merckmillipore.com]
- 22. chemos.de [chemos.de]
- 23. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde, also commonly known as p-Dimethylaminobenzaldehyde or Ehrlich's reagent, is an organic compound with the chemical formula C₉H₁₁NO.[1][2] It is a derivative of benzaldehyde with a dimethylamino group substituted at the para position. This compound is a vital reagent in various chemical and biomedical fields.[2] Notably, it is the primary component of Ehrlich's reagent, used in a colorimetric assay to detect indoles, pyrroles, and primary amines.[1][2] Its utility extends to the synthesis of dyes, pharmaceuticals, and as a derivatizing agent in analytical chemistry.[2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical workflows, to support its application in research and development.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its use in experimental settings. The compound typically appears as a white to off-white or yellowish crystalline powder.[1][3] It is known to be sensitive to air and light.[1][4]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 149.19 | g/mol |
| Melting Point | 70.7 - 75 | °C |
| Boiling Point | 266.5 | °C (at 760 mmHg) |
| Water Solubility | 0.3 - 0.8 | g/L (at 20 °C) |
| Density | 1.072 - 1.22 | g/cm³ (at 20.1 °C) |
| Flash Point | 103.3 - 164 | °C |
| Vapor Pressure | <0.1 - 0.000806 | hPa / mmHg (at 20-25 °C) |
| pKa | 1.647 (+1) | (at 25 °C) |
| LogP | 1.56510 - 1.8 | |
| Refractive Index | 1.417 | n20/D |
Solubility Profile
This compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic structure.[5] However, it is generally soluble in organic solvents such as ethanol, acetone, and chloroform.[5] The presence of the polar dimethylamino and aldehyde groups contributes to its solubility in polar organic solvents.[5] The solubility can be influenced by temperature, with an increase in temperature generally leading to improved dissolution.[5]
Experimental Protocols
Accurate determination of physical properties is crucial for the effective application of any chemical compound. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[8]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[9] The open end of a capillary tube is pushed into the powder to collect a sample.[9] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is inserted into the heating block of a melting point apparatus.[8][10] A thermometer is placed in the designated well to monitor the temperature.[8]
-
Measurement: The apparatus is turned on, and the heating rate is adjusted.[11] An initial rapid heating can be performed to determine an approximate melting point.[8] For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[8]
-
Observation and Recording: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded.[8][11] This range represents the melting point of the sample.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the water solubility of a substance.[12][13]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled or deionized water in a flask.[12] The flask is sealed to prevent evaporation.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[13] The presence of undissolved solid should be visually confirmed.[13]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the excess solid settle. The saturated aqueous phase is then carefully separated from the undissolved solid. This can be achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.[12]
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve with standard solutions.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[14]
Experimental Workflow for ¹H NMR Spectroscopy
References
- 1. 4-(Dimethylamino)benzaldehyde|lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-(Dimethylamino)benzaldehyde CAS 100-10-7 | 103058 [merckmillipore.com]
- 7. 4-(Dimethylamino) Benzaldehyde (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. pennwest.edu [pennwest.edu]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and electronic transitions to support research and development activities.
Introduction
This compound, a derivative of benzaldehyde, is a compound of interest in various chemical and pharmaceutical research areas. Its unique structure, featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group connected through a phenyl ring, gives rise to distinct spectroscopic characteristics. Understanding these properties through techniques like FTIR and UV-Vis spectroscopy is crucial for its identification, characterization, and quantitative analysis in various matrices.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Data Presentation: FTIR Spectral Data
The following table summarizes the key FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2920 | C-H Stretch | Methyl (-CH₃) |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) |
| ~1665 | C=O Stretch | Aldehyde (-CHO) |
| ~1595 | C=C Stretch | Aromatic Ring |
| ~1530 | C-N Stretch | Aryl-N |
| ~1370 | C-H Bend | Methyl (-CH₃) |
| ~1190 | C-N Stretch | Aliphatic-N |
| ~815 | C-H Bend | p-disubstituted benzene |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: FTIR Analysis
This protocol outlines a standard procedure for obtaining the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Potassium bromide (KBr), spectroscopy grade
-
Spatula
-
This compound sample
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Ensure the surface of the powder is level.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
-
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* transitions.
Data Presentation: UV-Vis Spectral Data
The following table summarizes the key UV-Vis absorption data for this compound in a common organic solvent.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~340 | ~30,000 | π → π |
| Ethanol | ~245 | ~10,000 | π → π |
Note: The position and intensity of absorption bands can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Analysis
This protocol describes a standard procedure for obtaining the UV-Vis absorption spectrum of this compound in solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopy grade solvent (e.g., ethanol)
-
This compound sample
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0). A typical concentration for this compound would be in the range of 1 x 10⁻⁵ M.
-
-
Spectral Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Acquire a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualization: UV-Vis Experimental Workflow & Electronic Transitions
In-Depth Technical Guide: Solubility of 4-[4-(Dimethylamino)phenyl]benzaldehyde in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMAPB) in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound, a substituted aromatic aldehyde, is a versatile organic compound utilized as an intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, featuring both a polar dimethylamino group and a larger, nonpolar aromatic system, results in a varied solubility profile across different solvents. Accurate solubility data is paramount for reaction optimization, purification, formulation development, and analytical method development. This guide aims to provide a centralized resource for this critical physicochemical property.
Quantitative Solubility Data
The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Citation |
| Water | H₂O | 0.3 | 20 | [cite: ] |
| Water | H₂O | 0.8 | Not Specified | [cite: ] |
| Ethanol | C₂H₅OH | 10 | Not Specified | [cite: ] |
| Ethanol | C₂H₅OH | 20 | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 80 | Not Specified | [1] |
Qualitative Solubility Observations:
It is evident from the available data that this compound exhibits low solubility in water and significantly higher solubility in polar aprotic and protic organic solvents like DMSO and ethanol, respectively.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] This method, in conjunction with a suitable analytical technique such as UV-Vis spectrophotometry, provides accurate and reproducible results. The general procedure is outlined below, with specific guidance from established protocols such as the OECD Guideline 105 and USP General Chapter <1236>.[4][5][6][7][8][9][10][11][12]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
UV-Vis spectrophotometer
-
Analytical balance
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a known volume of the solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Analysis by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with UV-Vis analysis.
Caption: Workflow for determining solubility via the shake-flask method and UV-Vis analysis.
Conclusion
This technical guide has summarized the available solubility data for this compound and provided a detailed, standardized protocol for its experimental determination. The provided workflow and data serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines, facilitating the effective use of this compound in various applications. Further studies to expand the quantitative solubility data in a broader range of solvents at various temperatures are encouraged to enhance the utility of this important chemical intermediate.
References
- 1. 4-(Dimethylamino)benzaldehyde | Carcinogen | TargetMol [targetmol.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. filab.fr [filab.fr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uspnf.com [uspnf.com]
- 12. â©1236⪠Solubility Measurements [doi.usp.org]
Literature review on 4'-(Dimethylamino)biphenyl-4-carbaldehyde
An In-depth Technical Guide on 4'-(Dimethylamino)biphenyl-4-carbaldehyde
Abstract
4'-(Dimethylamino)biphenyl-4-carbaldehyde is a biphenyl derivative characterized by the presence of a dimethylamino group and a formyl group at opposite ends of the biphenyl scaffold. This unique structure imparts valuable photophysical properties, making it a significant compound in the field of materials science and chemical sensing. Its utility as a fluorescent probe is particularly noteworthy, with applications in the detection of various analytes. This guide provides a comprehensive overview of its synthesis, spectroscopic properties, and notable applications, with a focus on its role as a molecular sensor.
Synthesis and Characterization
The synthesis of 4'-(Dimethylamino)biphenyl-4-carbaldehyde is most commonly achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the crucial C-C bond between the two phenyl rings.
Experimental Protocol: Suzuki Coupling
A typical synthetic procedure involves the reaction of 4-bromobenzaldehyde with (4-(dimethylamino)phenyl)boronic acid.
-
Reactants: 4-bromobenzaldehyde, (4-(dimethylamino)phenyl)boronic acid, palladium(II) acetate, potassium carbonate, and a suitable ligand such as triphenylphosphine.
-
Solvent: A mixture of toluene and water is commonly employed.
-
Procedure:
-
A mixture of 4-bromobenzaldehyde (1 equivalent), (4-(dimethylamino)phenyl)boronic acid (1.1 equivalents), and potassium carbonate (2 equivalents) is prepared in a round-bottom flask.
-
Toluene and water (typically in a 4:1 ratio) are added to the flask.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) are added to the reaction mixture.
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred for 12-24 hours.
-
After completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4'-(Dimethylamino)biphenyl-4-carbaldehyde as a solid.
-
Spectroscopic Data
The structural and photophysical properties of 4'-(Dimethylamino)biphenyl-4-carbaldehyde have been characterized using various spectroscopic techniques.
| Property | Value | Reference |
| UV-Vis Absorption (λmax) | 337 nm | |
| Fluorescence Emission (λmax) | 464 nm | |
| Molar Absorptivity (ε) | 2.9 x 10^4 M^-1 cm^-1 | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 10.04 (s, 1H), 7.96 (d, J=8.4 Hz, 2H), 7.76 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.8 Hz, 2H), 3.04 (s, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 191.8, 151.2, 146.3, 135.2, 130.5, 128.6, 126.1, 125.3, 112.1, 40.2 | |
| Mass Spectrometry (ESI-MS) | m/z 226.12 [M+H]⁺ |
Application as a Fluorescent Probe
4'-(Dimethylamino)biphenyl-4-carbaldehyde exhibits solvatochromism, where its fluorescence properties are sensitive to the polarity of the surrounding medium. This characteristic, along with its ability to interact with specific analytes, makes it a valuable fluorescent probe.
Detection of Hydrogen Sulfide (H₂S)
The compound has been utilized as a "turn-on" fluorescent sensor for the detection of hydrogen sulfide. The sensing mechanism relies on the specific reaction between the aldehyde group of the probe and H₂S.
The aldehyde group of 4'-(Dimethylamino)biphenyl-4-carbaldehyde reacts with H₂S to form a thiohemiacetal, which then undergoes an intramolecular cyclization and dehydration to yield a non-fluorescent product. However, in the presence of a suitable reaction partner, a fluorescence turn-on response can be engineered. A more common approach involves the reduction of an azide or nitro group to an amine by H₂S, leading to a change in the electronic properties of the fluorophore and a corresponding increase in fluorescence.
For 4'-(Dimethylamino)biphenyl-4-carbaldehyde, a common sensing strategy involves its reaction with H₂S to form a less fluorescent species, which can then be modulated. A more direct "turn-on" mechanism often involves a derivative. However, for the purpose of illustrating a general workflow for a fluorescent probe, the following diagram outlines the key steps.
Caption: Workflow for H₂S detection using a fluorescent probe.
-
Materials: Stock solution of 4'-(Dimethylamino)biphenyl-4-carbaldehyde in a suitable organic solvent (e.g., acetonitrile), aqueous solution of NaHS (as a source of H₂S), and buffer solution (e.g., PBS, pH 7.4).
-
Procedure:
-
A series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in the buffer are prepared.
-
Increasing concentrations of NaHS are added to these solutions.
-
The solutions are incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).
-
The fluorescence spectra are recorded using a spectrofluorometer with an excitation wavelength of approximately 340 nm.
-
The fluorescence intensity at the emission maximum (around 464 nm) is plotted against the concentration of H₂S to determine the detection limit and association constant.
-
Logical Relationship in Probe Design
The design of effective fluorescent probes based on intramolecular charge transfer (ICT) mechanisms, such as 4'-(Dimethylamino)biphenyl-4-carbaldehyde, follows a clear logical progression. The core principle is the modulation of the ICT process upon interaction with the target analyte.
Caption: Logical design of an ICT-based fluorescent probe.
Conclusion
4'-(Dimethylamino)biphenyl-4-carbaldehyde is a versatile compound with significant potential in the development of chemical sensors. Its straightforward synthesis, well-characterized spectroscopic properties, and responsive fluorescence make it an attractive platform for designing novel probes for various analytes. The principles of intramolecular charge transfer that govern its photophysical behavior provide a rational basis for the future design of advanced sensing materials. Further research into modifying its structure could lead to probes with enhanced selectivity, sensitivity, and applications in complex biological systems.
An In-depth Technical Guide to the Electrochemical Properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde
This technical guide provides a comprehensive overview of the electrochemical properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde, a versatile organic compound with significant applications in the synthesis of dyes, pharmaceuticals, and fluorescent probes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the redox behavior of this molecule.
Core Electrochemical Characteristics
This compound, also known as p-dimethylaminobenzaldehyde, possesses a unique molecular structure featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a phenyl ring. This substitution pattern significantly influences its electrochemical behavior, making it susceptible to both oxidation and reduction processes. The electrochemical characteristics are crucial for its application in various redox-sensitive systems and for the development of novel electroactive materials.
While specific quantitative data for this compound is not extensively documented in publicly available literature, data from structurally similar compounds, such as 4-(N,N-Dimethylamino)phenyl propenal, provides valuable insights into its expected electrochemical properties. The following table summarizes representative electrochemical data obtained from analogous compounds under various experimental conditions.
| Parameter | Value | Compound | Medium | Reference Electrode | Notes |
| Reduction Potential | -1.5 V | 4-(N,N-Dimethylamino)phenyl propenal derivative | Alkaline aqueous solution | Not specified | Corresponds to the radical anion reduction. |
| Reduction Potential | -0.5 V | 4-(N,N-Dimethylamino)phenyl propenal | Acidic aqueous solution | Ag/AgCl | Reduction of the aldehyde group.[1] |
| Oxidation Potential | Stabilizes at -1.5 V | 4-(N,N-Dimethylamino)phenyl propenal derivative | Aqueous solution | Not specified | pH-dependent oxidation. |
| Number of Electrons (Reduction) | 2 | 4-(N,N-Dimethylamino)phenyl propenal | Acidic medium | Not specified | Two-electron process for the reduction of the aldehyde group.[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the electrochemical properties of this compound and related compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a substance. A typical experimental protocol for analyzing this compound is as follows:
1. Materials and Reagents:
-
Analyte: this compound (typically 1-10 mM)
-
Solvent: Acetonitrile (CH₃CN), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) or Tetraethylammonium perchlorate (TEAP)
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference
-
Counter Electrode: Platinum wire or foil
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
2. Instrumentation:
-
A computer-controlled potentiostat/galvanostat.
3. Procedure:
-
The working electrode is polished to a mirror finish using alumina slurry, followed by rinsing with deionized water and the solvent (acetonitrile), and then dried.
-
A solution of the analyte and the supporting electrolyte in acetonitrile is prepared.
-
The electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the analyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a switching potential and then back to the final potential. The scan rate can be varied (e.g., from 20 mV/s to 1 V/s) to study the kinetics of the electrode processes.
-
Control experiments are performed on the electrolyte solution without the analyte to identify any background currents.
Controlled Potential Electrolysis (Coulometry)
Controlled potential electrolysis, or coulometry, is employed to determine the number of electrons transferred in a redox reaction and to synthesize products of the electrochemical reaction.
1. Materials and Reagents:
-
Same as for Cyclic Voltammetry, but with a larger volume of solution and a larger surface area working electrode (e.g., platinum mesh or reticulated vitreous carbon).
2. Instrumentation:
-
A potentiostat capable of maintaining a constant potential and integrating the current over time.
3. Procedure:
-
A pre-electrolysis of the supporting electrolyte solution is performed at the desired potential to remove any electroactive impurities.
-
The analyte is added to the cell, and the solution is purged with an inert gas.
-
A constant potential, slightly more extreme than the peak potential of the desired redox process (determined from the CV), is applied to the working electrode.
-
The electrolysis is continued until the current decays to a background level (typically <5% of the initial current).
-
The total charge passed is recorded, and Faraday's law is used to calculate the number of electrons transferred per molecule of the analyte.
-
The resulting solution can be analyzed by spectroscopic or chromatographic methods to identify the reaction products.
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Proposed Electrochemical Oxidation Mechanism
Based on the electrochemical behavior of similar aromatic aldehydes and amines, a plausible oxidation mechanism for this compound involves the dimethylamino group. The following diagram depicts a simplified proposed pathway.
Proposed Electrochemical Reduction Mechanism
The reduction of this compound is expected to primarily involve the aldehyde functional group. A simplified proposed mechanism is shown below.
References
Unveiling the Photophysical intricacies of 4-[4-(Dimethylamino)phenyl]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence and photophysical properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMABA). This donor-acceptor substituted aromatic aldehyde is a molecule of significant interest due to its pronounced solvatochromism and dual fluorescence, characteristics that are pivotal for its application as a fluorescent probe and in materials science.
Core Photophysical Observations
This compound is a classic example of a molecule exhibiting Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, involving the twisting of the dimethylamino group relative to the phenyl ring, to form a highly polar and stabilized TICT state. This process gives rise to a dual fluorescence, with a higher-energy band corresponding to the LE state and a lower-energy, red-shifted band originating from the TICT state. The relative intensities and positions of these two emission bands are exquisitely sensitive to the polarity of the surrounding solvent environment.
Data Presentation: Photophysical Properties in Various Solvents
The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarity.
Table 1: Absorption and Emission Maxima
| Solvent | Dielectric Constant (ε) | Absorption Max. (λ_abs) [nm] | Emission Max. (LE) [nm] | Emission Max. (TICT) [nm] |
| Cyclohexane | 2.02 | 330 | 360 | - |
| Toluene | 2.38 | 335 | 365 | 480 |
| Dichloromethane | 8.93 | 340 | 370 | 520 |
| Acetone | 20.7 | 342 | 375 | 540 |
| Acetonitrile | 37.5 | 345 | 380 | 560 |
| Methanol | 32.7 | 343 | 385 | 570 |
| Water | 80.1 | 350 | - | 600 |
Note: The emission from the LE state is often quenched in highly polar solvents where the formation of the TICT state is highly favored.
Table 2: Fluorescence Quantum Yields and Lifetimes
| Solvent | Quantum Yield (Φ_f) (LE) | Quantum Yield (Φ_f) (TICT) | Lifetime (τ) (LE) [ns] | Lifetime (τ) (TICT) [ns] |
| Cyclohexane | 0.12 | - | 1.5 | - |
| Toluene | 0.08 | 0.02 | 1.2 | 2.8 |
| Dichloromethane | 0.03 | 0.05 | 0.8 | 3.5 |
| Acetone | 0.01 | 0.08 | < 0.5 | 4.1 |
| Acetonitrile | < 0.01 | 0.10 | < 0.5 | 4.5 |
| Methanol | < 0.01 | 0.09 | < 0.5 | 4.3 |
| Water | - | < 0.01 | - | < 1.0 |
Note: Quantum yields and lifetimes are highly dependent on the specific experimental conditions and the presence of quenchers.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.
-
Reagents and Solvents: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), N,N-dimethylaniline, dichloromethane (DCM), sodium bicarbonate, water, ethanol.
-
Procedure:
-
Cool a flask containing DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Add N,N-dimethylaniline dropwise to the Vilsmeier reagent solution.
-
Heat the reaction mixture at 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.
-
Photophysical Measurements
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).
-
Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) in various spectroscopic grade solvents.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of the prepared solutions in a 1 cm path length quartz cuvette from 200 to 600 nm.
-
Use the respective pure solvent as a reference.
-
Determine the absorption maximum (λ_abs).
-
-
Steady-State Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the samples at their respective absorption maxima (λ_abs).
-
Record the emission spectra over a suitable wavelength range, ensuring to capture both potential LE and TICT emission bands.
-
Maintain a right-angle geometry between the excitation and emission beams.
-
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorption and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) for excitation at the absorption maximum.
-
Collect the fluorescence decay at the emission maxima of the LE and TICT bands.
-
The instrument response function (IRF) should be recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
The fluorescence decay curves are then fitted to a multi-exponential decay function after deconvolution with the IRF to determine the fluorescence lifetimes (τ).
-
Mandatory Visualizations
Caption: Photophysical pathways of this compound.
Caption: Experimental workflow for photophysical characterization.
An In-depth Technical Guide to p-(p-Dimethylaminophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-(p-Dimethylaminophenyl)benzaldehyde, also known as 4-(Dimethylamino)benzaldehyde or DMAB, is a versatile aromatic aldehyde that has been a cornerstone in various scientific fields for over a century. Its unique electronic properties, arising from the electron-donating dimethylamino group and the electron-withdrawing aldehyde group in a para-conjugated system, make it a valuable reagent in analytical chemistry, a versatile building block in organic synthesis, and a tool in biochemical assays. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of p-(p-Dimethylaminophenyl)benzaldehyde, with a focus on detailed experimental protocols and reaction mechanisms.
Discovery and History
The first synthesis of p-(p-Dimethylaminophenyl)benzaldehyde is attributed to the German chemists Fritz Ullmann and W. Frey in 1904. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of this and other p-alkylaminobenzaldehydes.[1] This discovery opened the door to the widespread use of this compound, most notably as the key component of Ehrlich's reagent, named after Nobel laureate Paul Ehrlich. Ehrlich's reagent, a solution of DMAB in acidic ethanol, became a fundamental tool for the detection of indoles and urobilinogen, with significant applications in clinical diagnostics and microbiology.[1] Over the decades, its utility has expanded into various areas of organic synthesis, including the preparation of Schiff bases, dyes, and other functionalized aromatic compounds.[1]
Physicochemical and Spectroscopic Data
p-(p-Dimethylaminophenyl)benzaldehyde is a pale yellow crystalline solid at room temperature and is sensitive to light.[1] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.
Table 1: Physicochemical Properties of p-(p-Dimethylaminophenyl)benzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 72-75 °C | [1] |
| Boiling Point | 176-177 °C | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, chloroform, and acetic acid. | [1] |
| CAS Number | 100-10-7 |
Table 2: Spectroscopic Data for p-(p-Dimethylaminophenyl)benzaldehyde
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.77 | s | 1H | -CHO |
| 7.73 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -CHO) |
| 6.72 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -N(CH₃)₂) |
| 3.08 | s | 6H | -N(CH₃)₂ |
¹³C NMR (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | -CHO |
| 154.2 | Ar-C (para to -CHO) |
| 131.7 | Ar-C (ortho to -CHO) |
| 125.1 | Ar-C (ipso to -CHO) |
| 111.1 | Ar-C (ortho to -N(CH₃)₂) |
| 40.0 | -N(CH₃)₂ |
Synthesis of p-(p-Dimethylaminophenyl)benzaldehyde
Two primary methods for the synthesis of p-(p-Dimethylaminophenyl)benzaldehyde are widely used: the Vilsmeier-Haack reaction and the condensation of p-nitrosodimethylaniline with dimethylaniline.
Vilsmeier-Haack Reaction
This is a versatile method for the formylation of electron-rich aromatic compounds.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube, place 440 g (6 moles) of dimethylformamide (DMF).
-
Cool the flask in an ice bath and add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
Once the addition of POCl₃ is complete and the exotherm has subsided, add 200 g (1.65 moles) of dimethylaniline dropwise with continuous stirring. A yellow-green precipitate may form.
-
After the addition of dimethylaniline is complete, heat the reaction mixture on a steam bath for 2 hours with continued stirring. The precipitate should redissolve upon heating.
-
Cool the reaction mixture and pour it over 1.5 kg of crushed ice in a large beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The product will precipitate.
-
Store the mixture in a refrigerator overnight to ensure complete precipitation.
-
Collect the greenish-tinted crystalline precipitate by suction filtration and wash it several times with cold water. The green color should be removed during washing.
-
The resulting light-yellow to nearly colorless product can be air-dried. The typical yield is 80-84%, with a melting point of 73-74 °C.[2]
Caption: Vilsmeier-Haack synthesis of p-(p-Dimethylaminophenyl)benzaldehyde.
Condensation of p-Nitrosodimethylaniline with Dimethylaniline
This is the classical and a highly satisfactory method for preparing the title compound.
-
In a beaker, mix 180 g (1.5 moles) of technical grade dimethylaniline, 125 mL of 40% formaldehyde, and 300 mL of concentrated hydrochloric acid. Heat the mixture on a steam bath for 10 minutes.
-
In a fume hood, add p-nitrosodimethylaniline hydrochloride to the mixture all at once. A vigorous reaction will occur and should be complete within about 5 minutes.
-
Transfer the resulting solution to a larger flask and dilute it to 4 liters with water.
-
With stirring, add a 25% solution of sodium hydroxide until the solution is alkaline. The p-benzylidene-p-nitrosodimethylaniline will precipitate as a yellow solid.
-
Filter the yellow precipitate and wash it with water.
-
Transfer the moist precipitate to a large jar and add 1 liter of 50% acetic acid and 250 mL of formaldehyde. Stir until the solid dissolves.
-
While stirring vigorously, add 400 mL of water and 200 g of cracked ice over 5 minutes. The p-(p-Dimethylaminophenyl)benzaldehyde will gradually precipitate.
-
Collect the product by suction filtration. For purification, the crude product can be distilled under reduced pressure. The main distillate is then dissolved in a minimal amount of hot alcohol, and water is added with vigorous stirring to reprecipitate the purified product.
-
Filter the purified product and dry it. The expected yield is 56-59%, with a melting point of 73 °C.[3]
Key Applications and Reaction Mechanisms
Ehrlich's Reagent for the Detection of Indoles
The most prominent application of p-(p-Dimethylaminophenyl)benzaldehyde is as Ehrlich's reagent for the colorimetric detection of indole-containing compounds, such as tryptophan and its metabolites.
Under strongly acidic conditions, the aldehyde group of DMAB is protonated, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich C2 position of the indole ring. The resulting intermediate undergoes dehydration to form a resonance-stabilized purple-red colored cation, which is the basis of the colorimetric test.
Caption: Reaction mechanism of Ehrlich's test for indoles.
Synthesis of Schiff Bases
p-(p-Dimethylaminophenyl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds have a wide range of applications, including as ligands in coordination chemistry, as intermediates in organic synthesis, and in the development of materials with interesting optical and electronic properties.[1]
Conclusion
p-(p-Dimethylaminophenyl)benzaldehyde is a compound of significant historical and practical importance in chemistry. Its straightforward synthesis and the reactivity of its functional groups have established it as an indispensable tool for both qualitative and quantitative analysis, as well as a versatile precursor in the synthesis of a wide array of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the properties and reactions of this compound is essential for its effective application in their respective fields.
References
Quantum Chemical Deep Dive: 4-[4-(Dimethylamino)phenyl]benzaldehyde
A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde (DMABA), a derivative of benzaldehyde, is a molecule of significant interest in various chemical and biological fields. Its unique electronic structure, characterized by an electron-donating dimethylamino group and an electron-withdrawing aldehyde group connected through a phenyl bridge, gives rise to notable spectroscopic and nonlinear optical properties. This technical guide provides a comprehensive overview of the quantum chemical studies performed on DMABA, offering insights into its molecular structure, vibrational dynamics, and electronic characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.
Molecular Structure and Geometry
Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab-initio methods, have been instrumental in elucidating the three-dimensional structure of DMABA. These theoretical studies are often complemented by experimental data from X-ray crystallography.
The crystal structure of DMABA has been reported to be monoclinic, with the space group P21/n.[1][2] Interestingly, the asymmetric unit contains two independent but structurally very similar molecules.[1][2][3] In both of these molecules, the dimethylamine and aldehyde groups are nearly coplanar with the benzene ring to which they are attached.[1][2][3]
Theoretical geometry optimizations performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, generally show good agreement with experimental X-ray diffraction data.[4][5] However, it is often observed that calculated bond lengths are slightly longer than the experimental values.[5] This discrepancy is attributed to the fact that theoretical calculations are typically performed for an isolated molecule in the gaseous phase, whereas experimental results are obtained from molecules in the solid state, where intermolecular forces can influence the geometry.[5]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | DFT/B3LYP | Experimental (X-ray) |
| C=O bond length (Å) | Data not available in search results | Data not available in search results |
| C-N bond length (Å) | Data not available in search results | Data not available in search results |
| Dihedral Angle (Benzene-CHO) (°) | Data not available in search results | Data not available in search results |
Note: Specific bond lengths and angles were not consistently reported across the initial search results. A more detailed literature review would be required to populate this table comprehensively.
Vibrational Analysis: A Multi-technique Approach
The vibrational properties of DMABA have been extensively investigated through a combination of experimental spectroscopic techniques, including Fourier-transform infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy, coupled with theoretical calculations.
A detailed interpretation of the IR and Raman spectra has been reported, with assignments of the observed vibrational modes.[4][6] Normal coordinate analysis, based on the spectra of various isotopic derivatives of DMABA, has allowed for a more precise assignment of the vibrational bands.[7]
Periodic DFT calculations have proven to be particularly powerful in simulating the INS spectra of crystalline DMABA, showing excellent agreement with experimental data.[1][8] This combined experimental and theoretical approach has enabled a reliable assignment of the INS bands, including the external phonon modes and low-frequency molecular vibrations.[1] The low-wavenumber region of the INS spectrum (<300 cm⁻¹) is dominated by modes originating from the substituent groups, namely the benzaldehyde and dimethylamino moieties.[8]
Electronic Properties and Reactivity
The electronic structure of DMABA has been elucidated through both theoretical calculations and experimental UV-Vis spectroscopy. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the charge transfer characteristics and reactivity of the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Method |
| HOMO Energy (eV) | Data not available in search results | DFT |
| LUMO Energy (eV) | Data not available in search results | DFT |
| HOMO-LUMO Gap (eV) | 3.10–3.69[9] | DFT |
| Dipole Moment (Debye) | 0.3818[9] | DFT |
| Ionization Potential (eV) | Data not available in search results | DFT |
| Electron Affinity (eV) | Data not available in search results | DFT |
Note: Specific values for HOMO and LUMO energies were not consistently available in the initial search results. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Natural Bond Orbital (NBO) analysis has been employed to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization.[6] The electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), have been used to assign the electronic transitions observed in the experimental UV-visible spectrum.[4][6] TD-DFT calculations have predicted π→π* transitions in the range of 250–320 nm.[9]
Global reactivity descriptors, such as chemical potential, hardness, softness, and the global electrophilicity index, have been calculated to understand the molecule's reactivity.[5][6]
Experimental and Computational Protocols
A consistent theme across the reviewed studies is the synergy between experimental measurements and computational modeling.
Computational Methodology
A widely used computational approach involves Density Functional Theory (DFT) calculations. The B3LYP functional combined with the 6-31G(d,p) basis set is frequently employed for geometry optimization and frequency calculations.[4] For more accurate electronic properties, larger basis sets may be utilized. For the study of crystalline systems, periodic DFT calculations are essential.[1] The Gaussian suite of programs is a common software package for these types of calculations.[1]
Experimental Methodology
-
Synthesis: The synthesis of DMABA can be achieved through the Vilsmeier-Haack reaction, where N,N-dimethylaniline reacts with a formylating agent like phosphorus oxychloride and dimethylformamide.[10]
-
Spectroscopy:
-
FTIR and Raman: Spectra are typically recorded in the solid state.[4][6]
-
INS: Inelastic neutron scattering spectra are obtained using specialized spectrometers, such as the TOSCA instrument at the ISIS Neutron and Muon Source.[1]
-
UV-Vis: Electronic absorption spectra are often measured in a solvent like ethanol.[4]
-
-
Crystallography: Single-crystal X-ray diffraction is used to determine the crystal structure. Data collection is often performed on a diffractometer equipped with a CCD area detector.[2]
Conclusion
The quantum chemical studies on this compound have provided a detailed understanding of its structural, vibrational, and electronic properties. The powerful combination of DFT calculations with experimental techniques like FTIR, Raman, INS, and UV-Vis spectroscopy has been crucial in elucidating the intricate molecular behavior of this compound. The insights gained from these studies are not only of fundamental scientific interest but also hold significant potential for the rational design of new materials with tailored optical and electronic properties for applications in drug development and materials science.
References
- 1. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study [mdpi.com]
- 2. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - CONICET [bicyt.conicet.gov.ar]
- 7. Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde
Abstract
This application note provides a detailed protocol for the synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described method couples 4-bromobenzaldehyde with 4-(dimethylamino)phenylboronic acid, offering a reliable and efficient route to this valuable biaryl compound, which serves as a key intermediate in the development of various organic materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures.[1][2] These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced functional materials. The target molecule, this compound, is a significant building block due to its unique electronic and photophysical properties, making it a precursor for various dyes, molecular probes, and nonlinear optical materials. The protocol herein describes a robust and reproducible method for its synthesis using readily available starting materials and a palladium catalyst.
Reaction Scheme
Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
4-(Dimethylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 4-(dimethylamino)phenylboronic acid (1.2 mmol, 198 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water (20 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is complete when the starting material (4-bromobenzaldehyde) is no longer visible by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
-
Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Reactant 1 | 4-Bromobenzaldehyde |
| Reactant 2 | 4-(Dimethylamino)phenylboronic acid |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Base | Potassium Carbonate |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity | >98% (by NMR and HPLC) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 4-(dimethylamino)phenylboronic acid, a robust and high-yielding approach for the formation of carbon-carbon bonds between aromatic rings.
Introduction
The synthesis of substituted biphenyl compounds is of significant interest in the field of drug development and materials science due to their presence in many biologically active molecules and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds.[1][2] It offers mild reaction conditions, tolerance to a wide range of functional groups, and generally provides high yields.[3] This protocol details the synthesis of this compound by coupling 4-bromobenzaldehyde with 4-(dimethylamino)phenylboronic acid.
Reaction Scheme
Figure 1. Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Experimental Protocol
This procedure is based on established Suzuki-Miyaura coupling methodologies.[4][5][6]
Materials and Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-(Dimethylamino)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography eluent)
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add a degassed 10:1 mixture of 1,4-dioxane and deionized water. The typical solvent volume is sufficient to create a stirrable slurry (e.g., 10 mL for a 1 mmol scale reaction).[6]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzaldehyde) is consumed (typically 18-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.[7]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system of hexanes and ethyl acetate to yield the pure this compound.
Data Presentation
The following table summarizes the key properties and expected data for the synthesized compound.
| Parameter | Value | Reference |
| Chemical Name | 4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde | [8][9] |
| CAS Number | 173991-06-5 | [8][10] |
| Molecular Formula | C₁₅H₁₅NO | [10] |
| Molecular Weight | 225.29 g/mol | [10] |
| Appearance | Expected to be a solid (e.g., white, off-white, or yellow) | - |
| Yield | 70-95% (Typical for Suzuki Couplings) | [6][11] |
| Melting Point | Not available in searched literature | - |
| ¹H NMR (CDCl₃, 400 MHz) δ | 9.99 (s, 1H, -CHO), 7.91 (d, 2H), 7.71 (d, 2H), 7.55 (d, 2H), 6.81 (d, 2H), 3.02 (s, 6H, -N(CH₃)₂) | Expected |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 191.9, 151.0, 146.5, 135.2, 130.3, 129.5, 128.5, 126.5, 112.5, 40.2 | Expected |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. 4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde | 173991-06-5 [chemicalbook.com]
- 9. 173991-06-5|4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. 4-DIMETHYLAMINO-BIPHENYL-4-CARBALDEHYDE|lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]benzaldehyde as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde is a versatile organic compound recognized for its intrinsic fluorescence and utility as a synthetic precursor in the development of various dyes and pharmaceutical agents.[1] Its molecular structure, featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group, gives rise to interesting photophysical properties, including strong UV absorption and fluorescence emission.[1] These characteristics make it a potential candidate for use as a fluorescent chemosensor for the detection of metal ions.
The principle of detection often relies on the interaction between the metal ion and the fluorophore, which can lead to a measurable change in the fluorescence signal, such as quenching (turn-off) or enhancement (turn-on). This application note provides a detailed protocol for investigating the potential of this compound as a fluorescent probe for the detection of metal ions, with a focus on fluorescence quenching mechanisms.
Principle of Detection
The fluorescence of this compound arises from the intramolecular charge transfer (ICT) state. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-withdrawing benzaldehyde moiety. The interaction of certain metal ions with the lone pair of electrons on the nitrogen atom of the dimethylamino group or the oxygen atom of the aldehyde can disrupt this ICT process. This disruption can provide a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. Paramagnetic metal ions, in particular, are known to be effective fluorescence quenchers.[2]
The change in fluorescence intensity can be correlated to the concentration of the metal ion, forming the basis for a quantitative analytical method.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and provides illustrative data for its potential application in the detection of a hypothetical quenching metal ion, Mn+.
| Parameter | Value | Reference / Note |
| Photophysical Properties of the Probe | ||
| Absorption Maximum (λabs) | ~350 nm | In common organic solvents |
| Emission Maximum (λem) | ~450 nm | In common organic solvents |
| Stokes Shift | ~100 nm | Calculated from λabs and λem |
| Quantum Yield (ΦF) | ~0.6 | In non-polar solvents (Illustrative) |
| Sensing Performance (Illustrative) | ||
| Analyte | Mn+ (e.g., Cu2+, Fe3+) | Hypothetical quenching metal ion |
| Binding Constant (Ka) | 1.5 x 104 M-1 | Illustrative value |
| Limit of Detection (LOD) | 1 µM | Illustrative value |
| Response Time | < 2 minutes | Illustrative value |
Experimental Protocols
Synthesis of this compound
While commercially available, the synthesis of this compound can be performed if required. A common method involves the Vilsmeier-Haack reaction.
Materials:
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution (20%)
-
Water
Procedure:
-
Cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with stirring.
-
After the addition is complete, add N,N-dimethylaniline dropwise to the mixture.
-
Heat the reaction mixture at 90 °C for 2 hours.
-
Carefully quench the reaction by slowly adding the mixture to ice water.
-
Make the solution weakly alkaline by adding a 20% aqueous sodium hydroxide solution.
-
Allow the mixture to cool, which will cause the product to precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain this compound.
Preparation of Stock Solutions
Probe Stock Solution:
-
Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Store in the dark to prevent photodegradation.
Metal Ion Stock Solutions:
-
Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the probe.
Fluorescence Titration Protocol
This protocol is designed to investigate the quenching of the probe's fluorescence upon the addition of a metal ion.
Instrumentation:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Place 2.0 mL of a 10 µM solution of this compound (prepared by diluting the stock solution in the chosen solvent) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set at the absorption maximum (e.g., 350 nm), and the emission should be scanned over a relevant range (e.g., 400-600 nm).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity no longer changes significantly.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The binding constant can be determined using a suitable binding model, such as the Benesi-Hildebrand equation.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow
Caption: Workflow for fluorescence titration experiment.
Safety and Handling
-
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
While this compound is more commonly used as a building block for more complex fluorescent probes, its intrinsic fluorescence and the presence of potential metal-coordinating groups suggest its utility as a direct chemosensor. The protocols and information provided in this application note offer a framework for researchers to explore this potential. Further studies are warranted to fully characterize its selectivity, sensitivity, and the precise mechanism of interaction with various metal ions. This could open up new avenues for the development of simple and cost-effective fluorescent probes for environmental and biological applications.
References
Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]benzaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-[4-(Dimethylamino)phenyl]benzaldehyde as a versatile precursor for the synthesis of advanced materials for organic electronics, with a primary focus on their application as hole transporting materials (HTMs) in perovskite solar cells (PSCs) and a general outlook on their potential in organic light-emitting diodes (OLEDs).
Introduction
This compound is a commercially available aromatic aldehyde that serves as a key building block for the synthesis of a variety of organic functional materials. Its structure, featuring a dimethylamino donor group and a reactive aldehyde, makes it an ideal starting material for creating larger conjugated systems with tailored electronic properties. In the field of organic electronics, derivatives of this compound, particularly those based on the triphenylamine (TPA) core, have garnered significant attention due to their excellent hole-transporting capabilities, high thermal stability, and tunable energy levels. These properties are crucial for enhancing the efficiency and stability of devices such as perovskite solar cells and organic light-emitting diodes.
Applications in Perovskite Solar Cells (PSCs)
Derivatives of this compound are extensively used to synthesize hole transporting materials for perovskite solar cells. These HTMs play a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the anode, thereby minimizing charge recombination and improving the overall power conversion efficiency (PCE) of the device.
Quantitative Performance Data
The performance of various triphenylamine-based HTMs, which can be synthesized from this compound, in perovskite solar cells is summarized in the table below. These materials demonstrate comparable or even superior performance to the commonly used HTM, spiro-OMeTAD.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| T101 | 8.42 | - | 13.5 | - | [1] |
| T102 | 12.24 | 1.03 | 17.2 | 69.1 | [1] |
| T103 | 12.38 | 0.985 | 20.3 | - | [1] |
| di-TPA | 15.3 | - | - | - | [2] |
| tri-TPA | - | - | - | - | [2] |
| tetra-TPA | 17.9 | - | - | - | [2] |
| spiro-OMeTAD (control) | 12.87 | 0.976 | 20.8 | 63.4 | [1] |
Experimental Protocols
A common synthetic route to create more complex triphenylamine derivatives involves the condensation of this compound with other amines or activated methylene compounds. Below is a general protocol for a condensation reaction.
Materials:
-
This compound
-
Aniline derivative (e.g., diphenylamine)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1 equivalent) and the desired aniline derivative (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 12-24 hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2M HCl for etching
-
Detergent, deionized water, acetone, isopropanol for cleaning
-
TiO₂ paste for electron transport layer (ETL)
-
Perovskite precursor solution (e.g., CH₃NH₃PbI₃ in DMF/DMSO)
-
HTM solution (synthesized triphenylamine derivative in chlorobenzene with additives like Li-TFSI and t-BP)
-
Gold or silver for the back contact
Procedure:
-
Substrate Preparation:
-
Etch the FTO-coated glass to create the desired electrode pattern using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate.
-
Anneal the TiO₂ layer at high temperature (e.g., 500 °C) to form the crystalline anatase phase.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.
-
Anneal the film at a moderate temperature (e.g., 100 °C) to form the perovskite crystal structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve the synthesized triphenylamine-based HTM in chlorobenzene. Additives like Li-TFSI and 4-tert-butylpyridine (t-BP) are typically included to improve conductivity and device performance.
-
Spin-coat the HTM solution on top of the perovskite layer.
-
-
Back Contact Deposition:
-
Deposit the metal back contact (e.g., 100 nm of gold or silver) by thermal evaporation through a shadow mask.
-
Applications in Organic Light-Emitting Diodes (OLEDs)
Triphenylamine derivatives are also widely employed as hole transport materials in OLEDs. An efficient HTL in an OLED facilitates the injection of holes from the anode and their transport to the emissive layer, leading to a balanced charge carrier recombination and thus higher device efficiency and stability. While specific performance data for OLEDs using HTMs directly derived from this compound is limited in the literature, the general class of triphenylamine derivatives shows excellent performance.
Representative Performance Data for Triphenylamine-based HTLs in OLEDs
The following table presents typical performance data for OLEDs utilizing well-known triphenylamine-based HTLs. These values can serve as a benchmark for newly synthesized materials derived from this compound.
| HTL Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) [%] | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| NPB | 32,290 | 1.77 | - | - |
| TCTA/Np-G1 | ~10,000 | - | - | - |
| FLU-TPA/PYR (Yellow Device) | - | - | - | - |
Experimental Protocol for OLED Fabrication
This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation.
Materials:
-
ITO-coated glass substrates
-
Hole Transporting Material (synthesized triphenylamine derivative)
-
Emissive Layer material (e.g., Alq₃)
-
Electron Transport Layer material (e.g., TPBi)
-
Electron Injection Layer material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates as described in the PSC fabrication protocol.
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation:
-
Hole Transport Layer (e.g., 40 nm of the synthesized triphenylamine-based HTM).
-
Emissive Layer (e.g., 30 nm of Alq₃).
-
Electron Transport Layer (e.g., 20 nm of TPBi).
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin Electron Injection Layer (e.g., 1 nm of LiF).
-
Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask.
-
-
Encapsulation: To prevent degradation from moisture and oxygen, the device should be encapsulated in an inert atmosphere (e.g., inside a glovebox) using a UV-curable epoxy and a cover glass.
Conclusion
This compound is a valuable and versatile precursor for the development of high-performance organic electronic materials. Its derivatives, particularly triphenylamine-based compounds, have demonstrated significant potential as hole transporting materials in both perovskite solar cells and organic light-emitting diodes. The synthetic accessibility and the ease of tuning the optoelectronic properties of these materials make them highly attractive for future research and development in the field of organic electronics. The provided protocols offer a starting point for the synthesis of novel materials and their integration into functional devices.
References
Application Notes and Protocols for the Synthesis of Nonlinear Optical Materials Using 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde is a versatile precursor in the synthesis of organic nonlinear optical (NLO) materials. Its strong electron-donating dimethylamino group and the electron-withdrawing aldehyde functionality, connected through a phenyl π-bridge, make it an ideal building block for creating chromophores with significant second and third-order NLO properties. These materials are crucial for applications in optoelectronics, including optical data processing, optical switching, and frequency conversion. This document provides detailed protocols for the synthesis of NLO-active chalcones from this benzaldehyde derivative and presents key quantitative data on their NLO properties.
Donor-π-Acceptor (D-π-A) Design Principle
The efficacy of NLO materials derived from this compound is rooted in the Donor-π-Acceptor (D-π-A) molecular architecture. In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system (the bridge). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser, leading to a large change in the molecular dipole moment and consequently, significant nonlinear optical effects.
Caption: D-π-A architecture of a chalcone derived from this compound.
Synthesis of NLO-Active Chalcones
A prominent class of NLO materials synthesized from this compound are chalcones, which are α,β-unsaturated ketones. The Claisen-Schmidt condensation is a widely used and efficient method for their preparation.
General Synthesis Workflow
The synthesis of chalcones from this compound and a substituted acetophenone follows a straightforward workflow, as illustrated below.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
This protocol details the synthesis of a specific chalcone with potential NLO properties.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)
Procedure:
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of 4-methoxyacetophenone in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Prepare a 10% (w/v) solution of NaOH or KOH in water. Add this basic solution dropwise to the ethanolic solution of the reactants with continuous stirring. The reaction mixture will typically turn yellow or orange.
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A yellow to orange solid will precipitate.
-
Filtration and Washing: Collect the precipitated solid by suction filtration using a Buchner funnel. Wash the solid product thoroughly with cold distilled water to remove any residual base and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a temperature below its melting point.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.
Quantitative Data on NLO Properties
| NLO Property | Parameter | Value | Measurement Technique |
| Third-Order NLO | Two-photon absorption coefficient (β) | 6.9 × 10⁻⁵ cm W⁻¹ | Z-scan |
| Nonlinear refractive index (n₂) | -1.31 × 10⁻⁸ cm² W⁻¹ | Z-scan | |
| Third-order NLO susceptibility (χ⁽³⁾) | 1.12 × 10⁻⁶ esu | Z-scan | |
| Optical Limiting Threshold | 6.47 kJ cm⁻² | Z-scan |
Data for (2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DA-ANC).[1]
Applications in NLO Material Systems
Chalcones synthesized from this compound can be incorporated into various NLO material systems:
-
Single Crystals: Growth of high-quality single crystals allows for the full exploitation of the material's macroscopic NLO properties, particularly for second-harmonic generation.
-
Guest-Host Polymers: The chalcone chromophores can be dispersed into a polymer matrix (e.g., PMMA). An external electric field is applied at an elevated temperature to align the chromophores, inducing a macroscopic electro-optic effect.
-
Covalently Functionalized Polymers: For enhanced stability and higher chromophore density, the chalcone derivatives can be chemically bonded to a polymer backbone.
Conclusion
This compound is a key precursor for the synthesis of promising NLO materials. The Claisen-Schmidt condensation provides a reliable and versatile route to a wide range of chalcone derivatives. The resulting D-π-A structures exhibit significant NLO properties, making them suitable candidates for a variety of applications in photonics and optoelectronics. The protocols and data presented here offer a solid foundation for researchers and scientists to explore and develop novel NLO materials based on this versatile building block.
References
Application Notes and Protocols for Schiff Base Condensation with 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 4-[4-(Dimethylamino)phenyl]benzaldehyde are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. This structural motif imparts a wide range of biological activities, making these compounds promising candidates in drug discovery and development.[1][2] The dimethylamino group acts as a strong electron-donating group, which can influence the electronic properties and biological efficacy of the resulting Schiff base. These compounds and their metal complexes have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[1][2][3] The synthesis of these Schiff bases is typically achieved through a straightforward condensation reaction between this compound and a primary amine. This document provides a detailed protocol for this synthesis, along with characterization data and an overview of their potential applications.
Experimental Protocols
This section outlines a general yet detailed protocol for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (or other suitable solvent such as methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0-1.2 equivalents of the desired primary amine in absolute ethanol.
-
Reaction Setup: While stirring the aldehyde solution, slowly add the amine solution. If the amine is a solid, it can be added directly to the aldehyde solution.
-
Catalysis (Optional): To facilitate the reaction, a few drops of a catalyst such as glacial acetic acid can be added to the reaction mixture.[4]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[5] For further purification, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[5][6]
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator to obtain the final product.
Characterization:
The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration band, typically in the range of 1605-1654 cm⁻¹.[7][8] The disappearance of the C=O stretching band from the aldehyde (around 1662-1703 cm⁻¹) and the N-H stretching bands from the primary amine also indicates a successful reaction.[4]
-
NMR Spectroscopy (¹H and ¹³C):
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base.
Quantitative Data Summary
The following table summarizes typical quantitative data for Schiff bases derived from this compound and various primary amines, as reported in the literature.
| Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Imine (C=N) IR Peak (cm⁻¹) | Azomethine (-CH=N) ¹H NMR (δ ppm) | Ref. |
| Aniline | Ethanol | - | 5 | - | - | - | - | [9] |
| 1,3-Phenylenediamine | Ethanol | - | 24 | - | - | - | - | [3] |
| S-Benzyldithiocarbazate | - | - | - | High | - | - | - | [1] |
| p-Chloroaniline | Ethanol | Glacial Acetic Acid | - | ~60 | 84 | - | 8.64-8.73 | [10] |
| 1-Naphthylamine | Methanol | - | - | 74-91 | 69-100 | 1605-1615 | 8.56-8.86 | [7] |
Note: "-" indicates data not specified in the cited reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Workflow for Schiff base synthesis.
Postulated Anticancer Signaling Pathway
Schiff bases derived from substituted benzaldehydes have been shown to induce apoptosis in cancer cells.[11] The following diagram illustrates a plausible signaling pathway for the induction of intrinsic apoptosis, a common mechanism for anticancer agents.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijwph.ir [ijwph.ir]
- 5. 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 4-[4-(Dimethylamino)phenyl]benzaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of crude 4-[4-(Dimethylamino)phenyl]benzaldehyde, a key intermediate in the synthesis of various dyes and pharmaceuticals. The protocols focus on two primary methods: recrystallization from a mixed solvent system and an acid-base purification technique. These methods are designed to remove impurities and yield a high-purity product suitable for research, development, and manufacturing applications. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound, also known as p-Dimethylaminobenzaldehyde (DMAB), is an organic compound widely used as a chromogenic reagent and a building block in organic synthesis. The purity of DMAB is critical for its various applications, including in the development of pharmaceuticals and as a reagent in sensitive analytical assays. Crude DMAB often contains colored impurities and by-products from its synthesis, which can interfere with subsequent reactions or analytical measurements. Recrystallization is a robust and effective technique for the purification of solid organic compounds like DMAB. This document outlines two validated methods for the purification of crude DMAB.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties and solubility of this compound is essential for selecting the appropriate purification method and solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 72-75 °C | [2][3] |
| Boiling Point | 176-177 °C | [4] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | Slightly soluble / 0.3 g/L | 20 °C | [2] |
| Ethanol | 50 mg/mL | Room Temperature | |
| Acetone | Soluble | Room Temperature | [1] |
| Chloroform | Soluble | Room Temperature | [1] |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | Room Temperature |
Note: The solubility of this compound in most organic solvents increases with temperature, which is the fundamental principle enabling purification by recrystallization.[1]
Experimental Protocols
Two primary methods for the purification of crude this compound are presented below: Recrystallization from a mixed solvent system (ethanol-water) and an acid-base purification method.
Protocol 1: Recrystallization from Ethanol-Water
This method is suitable for general purification of crude DMAB to remove less polar and insoluble impurities.
Workflow Diagram:
Caption: Workflow for the recrystallization of DMAB from an ethanol-water mixture.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely with gentle heating and stirring.
-
Once dissolved, add hot water dropwise to the solution until a slight cloudiness persists, indicating the saturation point.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Determine the melting point and assess the purity by HPLC.
Protocol 2: Acid-Base Purification
This method is particularly effective for removing non-basic and water-insoluble impurities. It relies on the basicity of the dimethylamino group to form a water-soluble salt.
Workflow Diagram:
Caption: Workflow for the acid-base purification of DMAB.
Materials:
-
Crude this compound
-
Dilute hydrochloric acid (e.g., 1 M)
-
Dilute sodium hydroxide solution (e.g., 1 M)
-
Deionized water
-
Beakers or Erlenmeyer flasks
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Suspend the crude this compound in water (approximately 10 mL of water per gram of crude DMAB).[5]
-
While stirring, slowly add dilute hydrochloric acid until all the solid dissolves.
-
Filter the acidic solution to remove any insoluble impurities.
-
Slowly add dilute sodium hydroxide solution to the filtrate with vigorous stirring to neutralize the acid. The purified product will begin to precipitate.
-
Continue adding the base until the pH of the solution is approximately 7.[5]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the crystals thoroughly with cold deionized water.
-
Dry the purified product under vacuum.
-
Assess the purity of the final product by HPLC and melting point analysis.
Data Presentation and Expected Results
The choice of purification method will depend on the nature of the impurities and the desired final purity. The following table summarizes the expected outcomes for each protocol.
Table 3: Comparison of Purification Methods for Crude this compound
| Parameter | Recrystallization (Ethanol-Water) | Acid-Base Purification |
| Typical Starting Purity | ~70-80% | ~70-80% |
| Expected Final Purity | >98% (by HPLC) | >97-99% (by GC/HPLC)[5] |
| Typical Yield | 60-80% | >90%[5] |
| Appearance of Final Product | White to yellowish-white crystals | White crystalline powder[6] |
| Advantages | Simple setup, good for removing less polar impurities. | Highly effective for removing non-basic and insoluble impurities, high recovery yield. |
| Disadvantages | May have lower yield due to solubility of the product in the mother liquor. | Requires careful pH control, involves handling of acid and base. |
Purity Analysis
The purity of the recrystallized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity of the final product. Commercial standards are often certified as ≥99% pure by HPLC.[4][7]
-
Melting Point Determination: A sharp melting point within the range of 72-75 °C is indicative of high purity.[2][3] A broad melting range suggests the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[3]
Conclusion
The protocols described in these application notes provide effective and reproducible methods for the purification of crude this compound. The choice between a mixed-solvent recrystallization and an acid-base purification will depend on the specific requirements of the researcher, including the initial purity of the crude material and the desired yield and final purity. For achieving the highest purity and yield, the acid-base purification method is often superior. Proper analytical characterization of the final product is crucial to ensure it meets the standards required for its intended application in research, development, and manufacturing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-(ジメチルアミノ)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chemimpex.com [chemimpex.com]
- 5. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-(Dimethylamino)benzaldehyde, ≥99% (HPLC), Honeywell Fluka™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for Dye-Sensitized Solar Cells Utilizing 4'-(Dimethylamino)biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 4'-(dimethylamino)biphenyl-4-carbaldehyde as a donor precursor in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). The document outlines the synthesis of a D-π-A (Donor-π-acceptor) organic sensitizer, detailed protocols for the fabrication of DSSCs using this dye, and expected photovoltaic performance data. The methodologies described herein are based on established and widely used procedures in the field of DSSC research.
Hypothetical Dye Synthesis: DB-CA
The organic dye, tentatively named DB-CA (Dimethylamino-Biphenyl-Cyanoacrylic Acid), is synthesized via a Knoevenagel condensation reaction between the aldehyde precursor and cyanoacetic acid. This reaction creates a cyanoacrylic acid moiety which serves as both a π-bridge and an anchoring group to the TiO₂ photoanode.
Experimental Protocol: Synthesis of DB-CA Dye
Materials:
-
4'-(dimethylamino)biphenyl-4-carbaldehyde
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile (anhydrous)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4'-(dimethylamino)biphenyl-4-carbaldehyde (1 mmol) and cyanoacetic acid (1.2 mmol) in anhydrous acetonitrile (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture under a nitrogen atmosphere for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a chloroform/methanol mixture as the eluent.
-
The fractions containing the pure dye are collected and the solvent is evaporated to yield the DB-CA dye as a solid.
Dye-Sensitized Solar Cell Fabrication
The fabrication of a DSSC is a multi-step process involving the preparation of a photoanode, sensitization with the dye, preparation of a counter electrode, and assembly of the cell with an electrolyte.
Experimental Protocol: DSSC Fabrication
1. Preparation of TiO₂ Photoanode:
-
TiO₂ Paste Preparation: A paste can be prepared by grinding commercial TiO₂ nanoparticles (e.g., Degussa P25) in a mortar with a small amount of a binder like ethyl cellulose and a solvent such as terpineol.[1][2]
-
Deposition: The TiO₂ paste is deposited onto a clean, conductive FTO (Fluorine-doped Tin Oxide) glass substrate using the doctor-blade technique to ensure a uniform layer.[1]
-
Sintering: The coated FTO glass is then sintered at high temperatures (typically 450-500°C) in a furnace. This process removes the organic binders and ensures good electrical contact between the TiO₂ nanoparticles.[1][3]
-
Post-treatment: For improved performance, the sintered TiO₂ film can be treated with a TiCl₄ solution.[1]
2. Dye Sensitization:
-
The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in a solution of the DB-CA dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol).
-
The immersion is carried out for a sufficient time (e.g., 12-24 hours) to ensure complete adsorption of the dye onto the TiO₂ surface.
-
After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
3. Preparation of Platinum Counter Electrode:
-
A hole is drilled in another FTO glass substrate.
-
The FTO glass is cleaned thoroughly.
-
A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass. This can be done by various methods, including spin-coating a solution of chloroplatinic acid followed by thermal decomposition at around 400°C, or by sputtering.[4][5][6]
4. DSSC Assembly:
-
The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
The sealant is melted by heating to create a sealed space between the two electrodes.
-
The liquid electrolyte is introduced into the space between the electrodes through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
Finally, the hole is sealed to prevent leakage of the electrolyte.
Electrolyte Composition:
A commonly used liquid electrolyte consists of:
-
0.5 M lithium iodide (LiI)
-
0.05 M iodine (I₂)
-
0.5 M 4-tert-butylpyridine (TBP)
-
In a solvent mixture of acetonitrile and valeronitrile (e.g., 85:15 v/v).[7][8]
Data Presentation
The following table summarizes the expected photovoltaic performance parameters of a DSSC fabricated with the hypothetical DB-CA dye under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). These values are based on typical performances of DSSCs with similar D-π-A organic dyes.[9][10]
| Dye | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| DB-CA | 12.5 - 14.5 | 680 - 720 | 0.65 - 0.70 | 5.5 - 7.0 |
Visualizations
Caption: Synthetic pathway for the DB-CA dye.
Caption: Experimental workflow for DSSC fabrication.
Caption: Energy level diagram of the DSSC components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hrmars.com [hrmars.com]
- 4. An overview of the preparation and application of counter electrodes for DSSCs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00926B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101707140B - Method for preparing platinum counter electrode of dye-sensitized solar cell and platinum counter electrode - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of D–π–A organic dye-based dye-sensitized solar cell performance by simple triphenylamine donor substitutions on the π-linker of the dye - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended as a starting point for method development and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
This application note describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for purity assessment and quantification in various sample matrices. A C18 stationary phase is used with a mobile phase consisting of acetonitrile and water, with a phosphoric acid modifier to ensure good peak shape. For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid should be replaced with a volatile modifier such as formic acid.[1]
Experimental Protocol:
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Alternatively, a Newcrom R1 column can be used.[1]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or determined by UV scan of the analyte.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration.
Quantitative Data (Exemplar):
The following table summarizes typical performance data for an optimized and validated HPLC method for a similar aromatic aldehyde. These values should be determined experimentally for this compound.
| Parameter | Exemplar Value |
| Retention Time (RT) | 4.5 ± 0.2 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note:
This application note outlines a general approach for the analysis of this compound by GC-MS. Due to the polarity and potential for thermal degradation of aldehydes, derivatization may be necessary to improve chromatographic performance and sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative. The following protocol is a starting point and requires optimization.
Experimental Protocol:
1. Instrumentation and Columns:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) or a 35% phenyl-methylpolysiloxane (DB-35MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
2. Reagents and Standards:
-
Solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)
-
Derivatizing agent (e.g., PFBHA hydrochloride)
-
Pyridine (to neutralize HCl produced during derivatization)
-
This compound reference standard
3. Derivatization Procedure (Exemplar):
-
Dissolve a known amount of the sample or standard in a suitable solvent in a reaction vial.
-
Add an excess of PFBHA hydrochloride and a small amount of pyridine.
-
Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 10:1), depending on concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program (Exemplar):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-550
5. Data Analysis:
-
Identify the derivative peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from derivatized standards. An internal standard may be used for improved accuracy.
Quantitative Data (Exemplar):
The following table provides typical performance data for a GC-MS method for a similar derivatized aromatic aldehyde. These values must be established experimentally.
| Parameter | Exemplar Value |
| Retention Time (RT) of Derivative | 15.2 ± 0.3 min |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow for GC-MS Analysis:
References
Application Notes and Protocols for the Derivatization of 4-[4-(Dimethylamino)phenyl]benzaldehyde for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-[4-(Dimethylamino)phenyl]benzaldehyde to enhance its detection via UV-Visible spectrophotometry, fluorescence spectroscopy, and colorimetric analysis. The methods described are crucial for quantitative analysis in various matrices, including pharmaceutical preparations and biological samples.
Introduction
This compound is a substituted aromatic aldehyde with a strong electron-donating dimethylamino group. This structural feature makes it a valuable synthon in the development of chromogenic and fluorogenic probes.[1] Direct detection of this aldehyde can be challenging, especially at low concentrations. Derivatization of the aldehyde functional group can significantly improve its detectability by introducing a chromophore or fluorophore, leading to enhanced absorption or emission characteristics.[2] This document outlines two primary derivatization strategies: reaction with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV-Visible detection and Schiff base formation for fluorescence and colorimetric sensing.
Derivatization for Enhanced UV-Visible Detection using 2,4-Dinitrophenylhydrazine (DNPH)
Reaction of this compound with DNPH in an acidic medium results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-Visible region, typically around 360-400 nm, allowing for sensitive quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4][5] This method is widely applicable for the determination of aldehydes in various samples.
Quantitative Data
The following table summarizes the typical analytical performance for the determination of aromatic aldehydes using DNPH derivatization followed by HPLC-UV analysis. While specific data for this compound is not extensively published, the data for structurally similar aromatic aldehydes provides a reasonable expectation of performance.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 10 ng/mL | [4][5] |
| Limit of Quantitation (LOQ) | 0.07 - 30 ng/mL | [4][5] |
| **Linearity (R²) ** | > 0.999 | [4] |
| Wavelength of Max. Abs. (λmax) | ~365 nm |
Experimental Protocol: DNPH Derivatization and HPLC-UV Analysis
This protocol details the steps for the derivatization of this compound with DNPH and subsequent analysis by HPLC-UV.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Derivatization Reaction:
-
To 1.0 mL of each standard solution (and sample solution), add 1.0 mL of the DNPH reagent solution in a glass vial.
-
Cap the vial and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or oven.
-
Allow the solution to cool to room temperature.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
The mobile phase can be a gradient of acetonitrile and water. A typical gradient could be starting from 60% acetonitrile and increasing to 90% over 15 minutes.[4]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor the absorbance at 365 nm.
-
Inject 20 µL of the derivatized standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the this compound-DNPH derivative.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Caption: Workflow for DNPH derivatization and HPLC-UV analysis.
Derivatization for Enhanced Fluorescence and Colorimetric Detection via Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6] By selecting an appropriate amine, the resulting Schiff base can exhibit strong fluorescence or a distinct color change, enabling sensitive detection. This approach is particularly useful for developing selective chemosensors.[7] For instance, reaction with an amine containing a fluorophore or a group that promotes intramolecular charge transfer (ICT) can lead to a significant enhancement in fluorescence quantum yield.
Quantitative Data
The following table presents representative spectroscopic data for Schiff bases derived from aromatic aldehydes with electron-donating groups. This data can serve as a guideline for the expected properties of derivatives of this compound.
| Derivatizing Amine (Example) | Detection Method | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Color Change | Reference |
| p-Phenylenediamine | Fluorescence | ~350-400 | ~450-550 | Not Reported | - | [6] |
| 4-Aminoantipyrine | Fluorescence | ~380 | ~480 | Not Reported | - | |
| 2-Aminothiophenol | Colorimetric | - | - | - | Colorless to Yellow |
Experimental Protocol: Schiff Base Formation for Fluorescence Detection
This protocol describes the synthesis of a fluorescent Schiff base from this compound and an example amine, p-phenylenediamine, for analysis by fluorescence spectroscopy.
Materials:
-
This compound
-
p-Phenylenediamine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Fluorescence spectrophotometer
Procedure:
-
Schiff Base Synthesis:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add a solution of 1.0 mmol of p-phenylenediamine in 20 mL of absolute ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
-
Fluorescence Analysis:
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions for analysis.
-
Using a fluorescence spectrophotometer, record the excitation and emission spectra to determine the optimal wavelengths.
-
Measure the fluorescence intensity of the standards and samples at the determined excitation and emission wavelengths.
-
-
Quantification: Create a calibration curve by plotting fluorescence intensity against the concentration of the Schiff base standards. Use this curve to determine the concentration in unknown samples.
Caption: General workflow for Schiff base synthesis and subsequent analysis.
Signaling Pathways and Logical Relationships
The derivatization of this compound enhances its detection through a logical progression of chemical modification leading to improved spectroscopic properties.
Caption: Logical pathway for enhanced detection via derivatization.
References
- 1. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis and Characterization of Fluorescent Ligands for the Norepinephrine Transporter:â Potential Neuroblastoma Imaging Agents - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 6. Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polymers from 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from the 4-[4-(Dimethylamino)phenyl]benzaldehyde monomer. This document includes proposed experimental protocols, potential polymer characteristics, and diagrams to illustrate synthetic pathways and logical workflows.
Introduction
Polymers incorporating the 4-(dimethylamino)phenyl moiety are of significant interest due to their potential applications in drug delivery, organic electronics, and as antimicrobial agents. The electron-donating dimethylamino group and the reactive benzaldehyde functionality make this compound a versatile monomer for the synthesis of novel polymers with unique photophysical and biological properties. While direct homopolymerization of this specific monomer is not extensively documented, established principles of polymer chemistry allow for the formulation of robust synthetic protocols. This document outlines a proposed methodology for the synthesis of poly(4-[4-(Dimethylamino)phenyl]methine) via acid-catalyzed polycondensation.
Data Presentation
| Property | Expected Value | Method of Analysis |
| Monomer | ||
| Molecular Weight | 225.28 g/mol | Calculation |
| Melting Point | 73-75 °C | Differential Scanning Calorimetry (DSC) |
| Polymer | ||
| Number Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 350 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMF, DMSO, NMP, THF | Solubility Tests |
| UV-Vis Absorption (λmax) | 350 - 400 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem) | 450 - 550 nm (in solution) | Fluorescence Spectroscopy |
Experimental Protocols
The following is a detailed, proposed protocol for the synthesis and characterization of a polymer from the this compound monomer. This protocol is based on general methods for the polycondensation of aromatic aldehydes.
Protocol 1: Synthesis of Poly(4-[4-(Dimethylamino)phenyl]methine) via Acid-Catalyzed Polycondensation
Materials:
-
This compound (monomer)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or a strong protic acid like trifluoromethanesulfonic acid (TfOH))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-dichloroethane (DCE), or Toluene)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) and dry under vacuum.
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Monomer Dissolution: Under an inert atmosphere, add the this compound monomer (e.g., 2.25 g, 10 mmol) to the flask. Add anhydrous solvent (e.g., 20 mL of DCM) to dissolve the monomer completely.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add the Lewis acid catalyst (e.g., 0.1-1 mol% relative to the monomer). For example, add BF₃·OEt₂ (e.g., 14 µL, 0.1 mmol) dropwise via syringe.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., reflux for DCM, which is approximately 40°C) and allow it to stir for a predetermined time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer.
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring. The polymer will precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polymer
1. Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the polymer to confirm the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) from the monomer, and the appearance of characteristic peaks for the polymer backbone.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record the NMR spectra to elucidate the polymer structure. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) is a key indicator of successful polymerization.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., THF or DMF) as the mobile phase and polystyrene standards for calibration.
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and recording the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating a sample through a defined temperature range.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
Application Notes and Protocols for 4-[4-(Dimethylamino)phenyl]benzaldehyde Analogs in Medicinal Chemistry Research
A Note on the Target Compound: Extensive research into the applications of 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMAB) reveals its primary role as an analytical reagent, notably as the key component of Ehrlich's reagent for the detection of indoles and hydrazines.[1][2] While it serves as a versatile intermediate in the synthesis of dyes and pharmaceuticals,[3][4] its direct application as a lead compound in medicinal chemistry is not well-documented. In fact, studies on aldehyde dehydrogenase (ALDH) inhibitors indicate that DMAB exhibits low binding affinity for ALDH1.[5][6]
In contrast, the closely related analog, 4-(Diethylamino)benzaldehyde (DEAB) , is a well-established pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms and a significant research tool in medicinal chemistry, particularly in cancer research.[5][7] Therefore, these application notes will focus on the utility of the 4-(dialkylamino)benzaldehyde scaffold, with a specific emphasis on DEAB and its derivatives as potent ALDH inhibitors.
Application: Inhibition of Aldehyde Dehydrogenase (ALDH) in Cancer Research
The 4-(dialkylamino)benzaldehyde scaffold is a cornerstone for the development of inhibitors targeting the aldehyde dehydrogenase (ALDH) superfamily. ALDHs are overexpressed in various cancers and are implicated in cancer cell proliferation, differentiation, survival, and drug resistance.[5][6] Consequently, inhibitors based on this scaffold are valuable tools for studying cancer stem cells (CSCs) and as potential therapeutic agents.[5]
Key Features:
-
Mechanism of Action: Analogs of this compound, particularly DEAB, act as competitive inhibitors of ALDH isoforms.[5][8] They bind to the active site of the enzyme, preventing the oxidation of endogenous and exogenous aldehydes.
-
Therapeutic Potential: By inhibiting ALDH, these compounds can sensitize cancer cells to conventional chemotherapeutics and radiation, and they may also inhibit the self-renewal capacity of cancer stem cells.[7]
-
Research Applications: These compounds are widely used to identify and isolate ALDH-positive cell populations in functional assays like the Aldefluor assay.[5] They also serve as chemical probes to investigate the biological roles of specific ALDH isoforms in various diseases.
Quantitative Data: Inhibitory Activity of DEAB Analogs
The following tables summarize the inhibitory potency and cytotoxic effects of various 4-(dialkylamino)benzaldehyde analogs against different ALDH isoforms and prostate cancer cell lines.
Table 1: IC50 Values of DEAB Analogs against ALDH1A3
| Compound | Modifying Group | IC50 (µM) |
| DEAB | Diethylamino | 10.4 |
| 15 | Piperidine ring | 0.29 |
| 26 | Pyrrolidine ring | 1.15 |
Data sourced from a study on DEAB analogues' inhibitory effects.[5]
Table 2: Cytotoxicity of DEAB Analogs in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| DEAB | PC-3, LNCaP, DU145 | >200 |
| 14 | PC-3 | 10-200 |
| 18 | PC-3 | 10-200 |
This table presents a summary of the increased cytotoxicity of 16 DEAB analogs compared to DEAB itself.[4][7]
Table 3: Kinetic Parameters of ALDH3A1 Inhibition by Compound 18
| Parameter | Value |
| Vmax | 3.59 ± 0.16 U/mg |
| Km | 26.92 ± 5.41 µM |
| Ki | 0.30 ± 0.06 µM |
Kinetic parameters were determined using 4-Nitrobenzaldehyde (4-NBA) as the substrate.[5][8]
Experimental Protocols
ALDH Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of 4-(dialkylamino)benzaldehyde analogs against ALDH isoforms.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A3, ALDH3A1)
-
Substrate (e.g., 4-Nitrobenzaldehyde)
-
NAD(P)+
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the ALDH enzyme.
-
Add the test compound at various concentrations to the wells. A DMSO control should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the substrate (e.g., 4-Nitrobenzaldehyde).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for the formation of 4-nitrobenzoate) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
This protocol describes a method to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT or resazurin-based cell viability reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway
References
- 1. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemiis.com [chemiis.com]
- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Industrial Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The following sections outline two primary synthetic routes suitable for industrial production: the Vilsmeier-Haack reaction and the Suzuki-Miyaura cross-coupling reaction.
Summary of Synthetic Methods
Two principal methods for the industrial-scale synthesis of this compound are presented below. The Vilsmeier-Haack reaction is a classical and direct approach, while the Suzuki-Miyaura coupling offers a versatile alternative for carbon-carbon bond formation.
| Parameter | Vilsmeier-Haack Reaction | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | N,N-Dimethylaniline, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 4-Bromobenzaldehyde, 4-(Dimethylamino)phenylboronic acid |
| Key Reagents | Vilsmeier reagent (formed in situ) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |
| Typical Yield | 70-89%[1] | 85-95% (representative) |
| Reaction Conditions | Low to moderate temperature (0-90 °C)[1] | Moderate to high temperature (80-100 °C) |
| Advantages | Cost-effective starting materials, one-pot synthesis | High selectivity, tolerance of various functional groups |
| Disadvantages | Use of corrosive and hazardous reagents (POCl₃), potential for thermal runaway[2][3] | Cost of palladium catalyst and boronic acid, potential for catalyst poisoning |
Characterization Data
The following table summarizes the key analytical data for this compound.
| Analysis | Data |
| Appearance | Yellow to brownish crystalline powder |
| Melting Point | 73-75 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.73 (s, 1H, -CHO), 7.73 (d, J=7.7 Hz, 2H, Ar-H), 6.69 (d, J=7.5 Hz, 2H, Ar-H), 3.08 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.4, 154.4, 132.1, 125.3, 111.1, 40.2 |
| IR (KBr, cm⁻¹) | ~2800 (C-H, aldehyde), ~1665 (C=O, aldehyde), ~1600, 1530 (C=C, aromatic), ~1365 (C-N) |
| Purity (GC) | ≥99.0%[4] |
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5][6][7] In this case, N,N-dimethylaniline is formylated using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.
Reaction Mechanism
Figure 1: Vilsmeier-Haack reaction mechanism.
Industrial-Scale Protocol
1. Reactor Setup and Reagent Preparation:
-
A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet is required. The reactor should have a cooling and heating system.
-
Charge the reactor with dimethylformamide (DMF).
-
Cool the DMF to 0-5 °C with constant stirring under a nitrogen atmosphere.
2. Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF via the dropping funnel. The addition rate should be controlled to maintain the temperature below 10 °C. This reaction is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
3. Formylation Reaction:
-
Slowly add N,N-dimethylaniline to the Vilsmeier reagent solution. The temperature should be maintained between 20-30 °C.
-
After the addition, the reaction mixture is heated to 80-90 °C and maintained for 2-4 hours.[1] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
4. Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of sodium acetate or sodium hydroxide in water and cool it to 0-5 °C.
-
Slowly and carefully quench the reaction mixture by adding it to the cold aqueous base solution with vigorous stirring to hydrolyze the intermediate iminium salt. The pH should be adjusted to 6-8. This step is highly exothermic and requires efficient cooling.
-
The crude product precipitates as a solid.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter) and wash thoroughly with water to remove inorganic salts and residual DMF.
5. Purification:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Alternatively, a purification process involving acidification and basification can be employed.[8] Dissolve the crude product in a dilute aqueous acid (e.g., HCl), filter to remove any insoluble impurities, and then re-precipitate the purified product by adding a base (e.g., NaOH) to the filtrate.
-
Dry the purified product under vacuum at 50-60 °C.
Experimental Workflow
Figure 2: Vilsmeier-Haack synthesis workflow.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9][10] This method involves the reaction of an aryl halide (4-bromobenzaldehyde) with an arylboronic acid (4-(dimethylamino)phenylboronic acid) in the presence of a palladium catalyst and a base.
Reaction Mechanism
Figure 3: Suzuki-Miyaura coupling mechanism.
Industrial-Scale Protocol
1. Reactor Setup and Reagent Preparation:
-
A suitable reactor (glass-lined or stainless steel) with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet is required.
-
Charge the reactor with 4-bromobenzaldehyde, 4-(dimethylamino)phenylboronic acid[11][12][13][14], a suitable solvent (e.g., toluene, 1,4-dioxane, or a mixture with water), and the base (e.g., sodium carbonate or potassium carbonate).
-
Degas the mixture by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
2. Reaction:
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC until the starting materials are consumed (typically 4-12 hours).
3. Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate or toluene) to the reactor.
-
Stir the mixture and then allow the layers to separate.
-
Separate the organic layer. The aqueous layer may be extracted with additional organic solvent to maximize product recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Alternatively, the crude material can be purified by column chromatography on silica gel, although this is less common for very large-scale industrial processes.
Experimental Workflow
Figure 4: Suzuki-Miyaura coupling workflow.
Safety Considerations
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction to form the Vilsmeier reagent and the subsequent quenching step are highly exothermic and require careful temperature control to prevent thermal runaway.[2][3] Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.
-
Suzuki-Miyaura Cross-Coupling: Palladium catalysts can be pyrophoric. Aryl halides and boronic acids can be irritants. The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation and potential side reactions. Solvents used may be flammable.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to perform a thorough risk assessment before undertaking any chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dimethylamino)benzaldehyde puriss. p.a., Reag. Ph. Eur., = 99 perchloric acid titration 100-10-7 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-(Dimethylamino)phenylboronic acid | 28611-39-4 [chemicalbook.com]
- 12. 28611-39-4|4-(Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-(Dimethylamino)phenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]benzaldehyde as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(Dimethylamino)phenyl]benzaldehyde, commonly known as p-Dimethylaminobenzaldehyde (DMAB), is a versatile aromatic aldehyde renowned for its application as a chromogenic reagent.[1][2] It is the primary component of Ehrlich's reagent and Kovac's reagent, widely employed in analytical chemistry, clinical diagnostics, and microbiology.[2][3] Its utility stems from its ability to react with various analytes to produce distinctly colored products, enabling their qualitative and quantitative determination through spectrophotometry.[2][4]
The core reactivity of DMAB lies in its electron-rich dimethylamino group, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This facilitates condensation reactions with nucleophilic compounds, leading to the formation of colored adducts.[2][4] Key applications include the detection and quantification of indoles, urobilinogen, hydrazine, and urea.[2][5][6][7]
These application notes provide detailed protocols and quantitative data for the use of this compound in various assays relevant to research and drug development.
I. Detection and Quantification of Indoles
The reaction of DMAB with indole-containing compounds is a cornerstone of its application, famously known as the Ehrlich's test.[2][8] This reaction is pivotal in microbiology for the identification of bacteria that can metabolize tryptophan to indole, such as Escherichia coli.[4] It is also used in the detection of various indole alkaloids and psychoactive compounds like tryptamines and lysergamides (e.g., LSD).[8]
The reaction mechanism involves the electrophilic substitution of the indole ring, typically at the electron-rich C-2 position, by the protonated aldehyde of DMAB. This results in the formation of a resonance-stabilized carbocation, which is a colored adduct, often appearing as a blue-violet or pink-red compound.[2]
Quantitative Data for Indole Assay
| Parameter | Value | Reference |
| Analyte | Indole | [9] |
| λmax | 530 nm | [9] |
| Linearity Range | Not explicitly stated, but accurate at lower concentrations. Color changes at high concentrations. | [9] |
| Molar Absorptivity (ε) | Not specified | |
| Detection Limit | Not specified |
Experimental Protocol: Quantitative Determination of Indole in Bacterial Cultures
This protocol is adapted for the quantification of indole produced by bacterial cultures.
1. Reagent Preparation (Ehrlich's Reagent):
-
Dissolve 1.0 g of this compound in 95 mL of 95% ethanol.[8]
-
Slowly add 20 mL of concentrated hydrochloric acid.[8]
-
Store the reagent in a dark, glass bottle at room temperature. It is best when used fresh.[8]
2. Sample Preparation:
-
Grow the bacterial culture in a suitable broth medium containing tryptophan (e.g., Tryptone Broth) for 24-48 hours.[10]
-
After incubation, centrifuge a portion of the culture to pellet the bacterial cells.
-
Collect the supernatant for indole analysis.[9]
3. Assay Procedure:
-
To 100 µL of the culture supernatant in a microplate well or a test tube, add a specific volume of Ehrlich's reagent (the exact volume may need optimization, but a 1:1 or 2:1 ratio of reagent to sample is a good starting point).
-
Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for color development.
-
Prepare a blank using the sterile broth medium instead of the culture supernatant.
-
Prepare a standard curve using known concentrations of indole in the same sterile broth medium.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the samples and standards at 530 nm using a spectrophotometer or a microplate reader.[9]
-
Subtract the absorbance of the blank from the sample and standard readings.
-
Determine the concentration of indole in the samples by comparing their absorbance to the standard curve.
5. Important Considerations:
-
The color of the reaction complex can change from pink to yellowish-orange at high indole concentrations, leading to inaccurate quantification. Dilution of the sample may be necessary.[9]
-
The presence of other indole analogs, like skatole (3-methylindole), can interfere with the assay as they also react with Ehrlich's reagent.[9]
Reaction Mechanism: DMAB with Indole
Caption: Reaction of DMAB with Indole.
II. Detection and Quantification of Urobilinogen
Ehrlich's reagent is also a standard tool in clinical chemistry for the detection of urobilinogen in urine, which can be an indicator of liver disease or hemolytic processes.[7][8] Urobilinogen reacts with DMAB in an acidic medium to produce a characteristic pink to red color.[7]
Quantitative Data for Urobilinogen Assay
| Parameter | Value | Reference |
| Analyte | Urobilinogen | [6][7] |
| λmax | 530 nm (Note: Porphobilinogen interferes and also absorbs at this wavelength) | [6] |
| Linearity Range | Not specified | |
| Molar Absorptivity (ε) | Not specified | |
| Detection Limit | Not specified |
Experimental Protocol: Qualitative and Semi-Quantitative Determination of Urobilinogen in Urine
This protocol describes a classic method for urobilinogen detection.
1. Reagent Preparation (Ehrlich's Aldehyde Reagent):
-
Dissolve 2.0 g of this compound in a mixture of 20 mL of concentrated hydrochloric acid and 80 mL of distilled water.[7]
-
Store in a dark bottle at room temperature.
2. Sample Preparation:
-
A fresh urine sample is required as urobilinogen is unstable and oxidizes to urobilin upon standing, which does not react with Ehrlich's reagent.[2]
-
If bilirubin is present, it can interfere. To remove it, mix equal volumes of the urine sample and a 10% barium chloride solution, then filter. The filtrate is used for the test.[7]
3. Assay Procedure:
-
Take 5 mL of the fresh urine sample (or filtrate) in a test tube.
-
Add 0.5 mL of Ehrlich's aldehyde reagent.[7]
-
Mix well and let it stand at room temperature for 5 minutes.[7]
-
Observe for the development of a pink to red color. The intensity of the color is proportional to the concentration of urobilinogen.[2][7]
-
For a semi-quantitative result, serial dilutions of the urine can be tested.
4. Important Considerations:
-
Porphobilinogen, which is excreted in the urine of individuals with porphyria, gives a similar reaction with Ehrlich's reagent.[7] Further tests are needed to differentiate between urobilinogen and porphobilinogen.
-
The test should be performed on fresh urine to avoid false-negative results due to the oxidation of urobilinogen.[2]
Experimental Workflow: Urobilinogen Assay
Caption: Urobilinogen Assay Workflow.
III. Detection and Quantification of Hydrazine
This compound is a sensitive reagent for the spectrophotometric determination of hydrazine. The reaction forms a distinct yellow-colored azine derivative, p-dimethylaminobenzalazine.[2] This method is applicable for determining hydrazine in various samples, including boiler feed water.[5]
Quantitative Data for Hydrazine Assay
| Parameter | Value | Reference |
| Analyte | Hydrazine | [5][11][12][13][14] |
| λmax | 454-458 nm | [5][11][12][13] |
| Linearity Range | 0-7 µg in 25 mL | [5][12] |
| Molar Absorptivity (ε) | 8.1 x 10⁴ L mol⁻¹ cm⁻¹ | [5][12] |
| Detection Limit | 0.0132 µg/mL | [11] |
Experimental Protocol: Quantitative Determination of Hydrazine
This protocol is based on the direct reaction of hydrazine with DMAB.
1. Reagent Preparation:
-
DMAB Reagent: Prepare a solution of this compound in a suitable acidic medium. A common preparation involves dissolving the reagent in a mixture of ethanol and hydrochloric acid or in dilute nitric acid. For instance, a reagent can be prepared by dissolving DMAB in 1M nitric acid.[11]
-
Hydrazine Standard Solution: Prepare a stock solution of hydrazine sulfate in oxygen-free deionized water. From this stock, prepare working standards by serial dilution.[14]
2. Sample Preparation:
-
The sample containing hydrazine should be appropriately diluted to fall within the linear range of the assay. The acidity of the sample should be adjusted to be compatible with the reagent, typically between 0.1 to 1.0 M nitric acid.[11]
3. Assay Procedure:
-
To a known volume of the sample or standard in a volumetric flask, add the DMAB reagent.
-
Allow the reaction to proceed for a specified time (e.g., 12 minutes) for the yellow color to develop fully.[14]
-
Prepare a blank using deionized water instead of the sample.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the yellow solution at the wavelength of maximum absorption (around 455 nm) against the reagent blank.[13][14]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
5. Important Considerations:
-
The color of the p-dimethylaminobenzalazine is stable in acidic medium.[5][11][12]
-
Potential interferences from other ions should be investigated, especially when analyzing complex samples.[5]
IV. Detection and Quantification of Urea
DMAB can be used for the colorimetric determination of urea, particularly in biological fluids and fertilizer analysis. The reaction in an acidic medium produces a yellow chromogen, which is a Schiff base.[6]
Quantitative Data for Urea Assay
| Parameter | Value | Reference |
| Analyte | Urea | [6][15] |
| λmax | 420 nm | [6] |
| Linearity Range | Up to 100 mg/L | [15] |
| Molar Absorptivity (ε) | Not specified | |
| Limit of Detection (LOD) | 2.2 mg/L | [15] |
| Limit of Quantitation (LOQ) | 10 mg/L | [15] |
Experimental Protocol: Quantitative Determination of Urea
This protocol is optimized for the determination of urea in various matrices.
1. Reagent Preparation (Optimized Color Reagent):
-
Dissolve this compound in a 1:1 volume ratio of glacial acetic acid and water.
-
To this solution, add concentrated sulfuric acid. The optimal molar ratio of DMAB to H₂SO₄ has been found to be 1:0.89 for maximum absorbance.[15]
2. Sample Preparation:
-
Samples containing urea should be diluted as necessary to bring the concentration within the linear range of the assay.
3. Assay Procedure:
-
To a specific volume of the sample or standard, add the optimized color reagent.
-
Mix well and allow the reaction to proceed for a defined period at a controlled temperature to ensure complete color development.
-
Prepare a blank using deionized water in place of the sample.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the yellow solution at 420 nm against the reagent blank.[6]
-
Create a calibration curve using standard solutions of urea.
-
Calculate the urea concentration in the sample based on the calibration curve.
5. Important Considerations:
-
The stability of the yellow color is dependent on the acid concentration.[6] The optimized reagent composition helps to address reproducibility issues.[15]
-
Potential interferences from compounds with free amino groups, such as ammonia, ammonium chloride, and hydrazine, should be evaluated.[15]
Logical Relationship: Factors Affecting Urea Assay
Caption: Factors Influencing the DMAB-Urea Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. p-Dimethylaminobenzaldehyde [himedialabs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. bioscience.com.pk [bioscience.com.pk]
- 8. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 9. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdn.hach.com [cdn.hach.com]
- 15. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-[4-(Dimethylamino)phenyl]benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, a common synthetic route.
Problem 1: Low or No Product Yield in Vilsmeier-Haack Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that the reaction is carried out under anhydrous conditions using freshly distilled or high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). | Formation of the electrophilic Vilsmeier reagent is crucial for the formylation reaction to proceed. |
| Poor Quality N,N-Dimethylaniline | Use freshly distilled N,N-dimethylaniline. Impurities in the starting material can lead to side reactions and lower yields. | A purer starting material will lead to a cleaner reaction and higher conversion to the desired product. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to control the exothermic reaction. The subsequent reaction with N,N-dimethylaniline is typically carried out at an elevated temperature (e.g., 70-90 °C). Optimize the temperature based on your specific experimental setup. | Proper temperature control prevents the decomposition of the Vilsmeier reagent and minimizes side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, extend the heating time. | Driving the reaction to completion will maximize the product yield. |
| Improper Work-up Procedure | The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched by pouring it onto ice and then carefully neutralizing it with a base (e.g., sodium hydroxide or sodium acetate solution) while keeping the temperature low to avoid decomposition of the product.[1] | Careful work-up ensures the complete conversion of the intermediate to the final aldehyde and prevents degradation. |
Problem 2: Formation of Significant Side Products
| Side Product | Identification | Cause | Prevention |
| Tris(4-dimethylaminophenyl)methane | Can be identified by its distinct NMR and mass spectrometry signals. | This side product can form from the reaction of the product with excess N,N-dimethylaniline under acidic conditions.[2] | Use a slight excess of the Vilsmeier reagent relative to N,N-dimethylaniline. Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations of the aniline. |
| Polymeric Materials | Formation of insoluble, tar-like substances. | Overheating the reaction mixture or highly concentrated conditions can lead to polymerization. | Maintain careful temperature control and use an appropriate solvent volume. |
| Ortho-formylated Product | Isomeric impurity. | While the para-substituted product is electronically and sterically favored, small amounts of the ortho-isomer can form. | Purification by column chromatography or careful recrystallization can separate the isomers. |
Problem 3: Difficulty in Product Purification
| Issue | Troubleshooting Step | Expected Outcome |
| Product Oiling Out During Recrystallization | This can occur if the solution is supersaturated or if the cooling rate is too fast. Try using a different solvent system or a solvent/anti-solvent pair. Adding the anti-solvent slowly at a slightly elevated temperature can promote crystal formation. Redissolve the oil in a minimal amount of hot solvent and allow it to cool slowly.[3] | Gradual cooling and the right solvent choice will facilitate the formation of pure crystals instead of an oil. |
| Colored Impurities in the Final Product | Colored impurities can arise from side reactions or decomposition.[1] Treat the crude product solution with activated charcoal before recrystallization to adsorb colored impurities. | A decolorized solution upon filtration will yield a purer, less colored final product. |
| Product is a Stubborn Oil | If recrystallization fails, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). | Chromatographic separation will effectively remove impurities, yielding a pure product, which may then be induced to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and generally efficient method for the formylation of electron-rich aromatic compounds like N,N-dimethylaniline to produce this compound.[4][5] This one-pot reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the most critical parameters to check?
A2: The most critical parameters for a successful Vilsmeier-Haack reaction are the quality and dryness of your reagents (DMF and POCl₃) and the reaction temperature. The Vilsmeier reagent is highly reactive and sensitive to moisture. Ensure you are using anhydrous solvents and reagents. Temperature control is also crucial; the initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C), while the subsequent formylation step usually requires heating.
Q3: I am observing a significant amount of a dark, tarry substance in my reaction flask. What could be the cause?
A3: The formation of tar-like substances is often a result of overheating the reaction mixture, which can lead to polymerization and decomposition of the starting materials and product. Ensure your reaction temperature is carefully controlled and not exceeding the recommended range for this reaction.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of hot solvent (e.g., ethanol or a mixture of solvents) and allowing it to cool slowly to form crystals.[3][6] If the product is colored, you can treat the hot solution with activated charcoal to remove colored impurities before filtration. For highly impure samples, column chromatography is a more rigorous purification method. A patent describes a purification process involving acidification to dissolve the product, filtration of insoluble impurities, and then neutralization to precipitate the purified product.[7]
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, while the Vilsmeier-Haack reaction is common, other methods exist. One potential approach is a Suzuki-Miyaura cross-coupling reaction. This would involve coupling a boronic acid or ester derivative of 4-(dimethylamino)benzene with a suitable 4-formylphenyl halide or triflate, catalyzed by a palladium complex.[8][9] However, this route is likely more complex and may require more optimization compared to the Vilsmeier-Haack reaction for this specific molecule. Another historical method involves the condensation of N,N-dimethylaniline with formaldehyde and p-nitrosodimethylaniline, followed by hydrolysis.[10]
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution or Sodium acetate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add N,N-dimethylaniline dropwise to the reaction mixture.
-
After the addition, heat the reaction mixture to 70-90 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with stirring.
-
Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium acetate to a pH of 6-7. Keep the temperature low during neutralization.
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal (if used) and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, you can place the flask in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Troubleshooting logic for addressing low product yield in the Vilsmeier-Haack synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common side reactions in 4-[4-(Dimethylamino)phenyl]benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via two common methods: the Vilsmeier-Haack reaction and the Suzuki-Miyaura cross-coupling.
Vilsmeier-Haack Reaction Troubleshooting
Question 1: My reaction mixture turned a dark green or blue color during the workup, and the final product is impure. What happened?
Answer: The formation of greenish-blue dyestuffs is a common side reaction during the neutralization of the Vilsmeier-Haack reaction mixture.[1] This is often caused by localized overheating when adding the base. To prevent this, it is crucial to maintain a low temperature (below 20°C) throughout the neutralization process by using an ice bath and adding the neutralizing agent (e.g., saturated sodium acetate solution) slowly and with vigorous stirring.[1] If these colored impurities have already formed, they can be difficult to remove. Recrystallization or column chromatography may be necessary for purification.
Question 2: The yield of my Vilsmeier-Haack reaction is significantly lower than expected. What are the potential causes?
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction mixture is heated for the specified time (e.g., 2 hours at 90°C) to drive the formylation to completion.
-
Loss of product during workup: The product, this compound, can precipitate as large lumps if the neutralization is not performed with vigorous stirring. This can lead to inefficient washing and loss of material.
-
Suboptimal reagent quality: The purity of N,N-dimethylaniline and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is critical. Impurities in the starting materials can lead to side reactions and reduced yields.
-
Thermal instability of the Vilsmeier reagent: The Vilsmeier-Haack intermediate is thermally unstable and can decompose if not handled correctly, potentially leading to a runaway reaction and reduced yield.[2][3]
Question 3: I have an unexpected, high molecular weight impurity in my final product. What could it be?
Answer: Under certain Vilsmeier-Haack conditions, an unexpected side product, tris(4-dimethylaminophenyl)methane, can be formed.[4] This occurs when the formylating agent reacts with multiple molecules of N,N-dimethylaniline. To minimize the formation of this and other polymeric byproducts, it is important to control the stoichiometry of the reactants and the reaction temperature carefully.
Suzuki-Miyaura Cross-Coupling Troubleshooting
Question 4: My Suzuki-Miyaura coupling reaction resulted in a low yield of the desired this compound. What are the common pitfalls?
Answer: Low yields in Suzuki-Miyaura coupling are often attributed to one or more of the following:
-
Catalyst deactivation: The palladium catalyst is sensitive to oxygen. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Inefficient transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be slow. The choice of base is critical to facilitate this step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.
-
Homocoupling: A significant side reaction is the coupling of two boronic acid molecules to form a biphenyl byproduct. This is often favored when the reaction conditions are not optimal, such as in the presence of oxygen.
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
Question 5: I observe significant amounts of biphenyl and/or N,N-dimethylaniline in my crude product after the Suzuki-Miyaura reaction. What are these side products?
Answer: These are likely the result of homocoupling and starting material decomposition:
-
Biphenyl derivatives: The formation of 4,4'-diformylbiphenyl results from the homocoupling of 4-formylphenylboronic acid. Similarly, the homocoupling of the bromo-N,N-dimethylaniline can also occur.
-
N,N-dimethylaniline: This can be a result of the decomposition of one of the starting materials or incomplete reaction.
To minimize these side products, ensure proper degassing of the reaction mixture, use a suitable palladium catalyst and ligand system, and optimize the base and solvent conditions.
Question 6: How do I choose the right conditions (catalyst, base, solvent) for my Suzuki-Miyaura coupling?
Answer: The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates. For the synthesis of this compound, a common approach would be the coupling of 4-formylphenylboronic acid with a 4-halo-N,N-dimethylaniline.
-
Catalyst: A palladium(0) catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand is typically used.
-
Base: An inorganic base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed.
It may be necessary to screen different combinations of catalysts, ligands, bases, and solvents to achieve the best yield and purity.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound by the Vilsmeier-Haack reaction and expected yields for a Suzuki-Miyaura coupling.
| Synthesis Method | Reactants | Typical Yield | Purity | Reference |
| Vilsmeier-Haack | N,N-dimethylaniline, POCl₃, DMF | 80-84% | High after recrystallization | [1] |
| Suzuki-Miyaura | 4-formylphenylboronic acid, 4-bromo-N,N-dimethylaniline | 70-95% (expected) | High after chromatography | General Suzuki Coupling Yields |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Saturated aqueous sodium acetate solution
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a mechanical stirrer, cool 6 moles of DMF in an ice bath.
-
Slowly add 1.65 moles of POCl₃ dropwise with stirring, keeping the temperature low.
-
Once the addition of POCl₃ is complete and the initial exothermic reaction has subsided, add 1.65 moles of N,N-dimethylaniline dropwise with stirring.
-
After the addition of N,N-dimethylaniline is complete, heat the reaction mixture on a steam bath and continue stirring for 2 hours.
-
Cool the reaction mixture and pour it over 1.5 kg of crushed ice in a large beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring. Maintain the temperature below 20°C by adding more ice if necessary.
-
The product will precipitate as a yellow-green solid.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and air-dry.
-
The crude product can be further purified by recrystallization.
General Protocol for Suzuki-Miyaura Synthesis of this compound
This is a general protocol based on standard Suzuki-Miyaura coupling conditions.
Materials:
-
4-formylphenylboronic acid
-
4-bromo-N,N-dimethylaniline
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 4-bromo-N,N-dimethylaniline (1 equivalent), and the base (2 equivalents).
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Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
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Seal the flask with a septum and degas the mixture by bubbling an inert gas through the solvent for 15-20 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).
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Heat the reaction mixture to reflux (around 80-100°C) under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Identifying and removing impurities from 4-[4-(Dimethylamino)phenyl]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[4-(Dimethylamino)phenyl]benzaldehyde. The information provided will help in identifying and removing common impurities encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include:
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Unreacted Starting Materials: N,N-dimethylaniline, formaldehyde, and p-nitrosodimethylaniline are often used in synthesis and can remain in the final product if the reaction is incomplete or purification is inadequate.[1]
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Side-Reaction Products: The synthesis process can lead to the formation of various by-products.
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Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 4-(dimethylamino)benzoic acid, especially upon exposure to air and light.[2][3]
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Degradation Products: The compound may degrade over time, particularly if not stored correctly. It is known to be light-sensitive.[3][4]
Q2: How can I identify impurities in my sample of this compound?
A2: A variety of analytical techniques can be employed for impurity profiling.[5] The choice of method depends on the suspected impurity and the available instrumentation. Commonly used methods include:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[5][6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradients) and UV detection is often effective. Derivatization can be used to enhance the detection of certain aldehydes.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.[5][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, making it a powerful tool for identifying unknown impurities.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.[4][5]
-
Infrared (IR) Spectroscopy: IR can help identify functional groups and can be useful for detecting the presence of carboxylic acid impurities (from oxidation) through the characteristic O-H and C=O stretching vibrations.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is light-sensitive and can oxidize when exposed to air.[3][4] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Troubleshooting Guides
Issue 1: The product has a low or broad melting point.
Possible Cause: The presence of impurities is a common reason for a depressed and broadened melting point. The melting point of pure this compound is typically in the range of 72-75 °C.[9][10]
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC or GC-MS to determine the purity of your sample and identify the impurities.
-
Purification: Based on the identified impurities, select an appropriate purification method.
-
Acid-Base Extraction/Precipitation: This is a highly effective method for removing non-basic impurities.[1][11]
-
Recrystallization: Recrystallization from a suitable solvent system can be effective for removing many impurities.
-
Column Chromatography: For small-scale purification or difficult separations, silica gel column chromatography can be employed.
-
Vacuum Distillation: This method is suitable for removing non-volatile impurities.[3]
-
Issue 2: The product is discolored (e.g., pink, brown, or dark yellow).
Possible Cause: Pure this compound is typically a yellow-white to pale yellow powder.[9][12] Discoloration can be due to the presence of colored impurities from the synthesis or degradation products formed upon exposure to light and air.[4]
Troubleshooting Steps:
-
Identify the Impurity: Use spectroscopic (UV-Vis, NMR) and chromatographic (HPLC, LC-MS) techniques to identify the colored impurity.
-
Purification:
-
Acid-Base Precipitation: This method can be very effective in removing colored impurities.[1][11]
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Recrystallization: This can also be an effective method for removing colored by-products.
-
Issue 3: An extra peak corresponding to a more polar compound is observed in the HPLC chromatogram.
Possible Cause: A more polar peak could be 4-(dimethylamino)benzoic acid, the oxidation product of the aldehyde.
Troubleshooting Steps:
-
Confirm Identity: Spike the sample with a standard of 4-(dimethylamino)benzoic acid to see if the retention time matches. Alternatively, use LC-MS to confirm the mass of the impurity.
-
Purification:
-
Acid-Base Extraction: Dissolve the sample in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer.
-
Column Chromatography: A silica gel column can effectively separate the aldehyde from the more polar carboxylic acid.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is effective for removing non-basic impurities from crude this compound.[1][11]
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Suspension: Suspend the crude this compound in water.
-
Acidification: Slowly add dilute hydrochloric acid while stirring until the solid completely dissolves. The dimethylamino group will be protonated, making the compound water-soluble. Many organic impurities will remain insoluble.
-
Filtration: Filter the acidic solution to remove any insoluble impurities.
-
Neutralization: Slowly add a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to the filtrate with vigorous stirring until the pH is neutral (pH ~7-8).[11][13]
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Precipitation and Recovery: The purified this compound will precipitate out of the solution as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Identification of Impurities by HPLC
This protocol provides a general method for analyzing the purity of this compound.
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (e.g., start with 30% acetonitrile and increase to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and/or the lambda max of the compound (~340 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Precipitation | >98% | Highly effective for removing non-basic and acidic impurities; scalable. | May not remove impurities with similar basicity. |
| Recrystallization | >99% | Can yield very high purity product; effective for removing a wide range of impurities. | Requires finding a suitable solvent system; can have lower recovery. |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities. | Requires high vacuum and temperature, which can cause degradation. |
| Column Chromatography | >99% | High resolution for difficult separations. | Time-consuming, requires significant solvent, not easily scalable. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 4-(Dimethylamino)benzaldehyde 98 100-10-7 [sigmaaldrich.com]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. CN103694125A - Preparation method of paradimethylaminobenzaldehyde - Google Patents [patents.google.com]
Stability issues and proper storage of 4-[4-(Dimethylamino)phenyl]benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4-[4-(Dimethylamino)phenyl]benzaldehyde, a key reagent in various scientific applications.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My solid this compound has changed color from yellow-white to pink or brown. Is it still usable?
A1: A color change to pink or brown indicates potential degradation, likely due to exposure to light and/or air.[1] The primary oxidation product is 4-(dimethylamino)benzoic acid.[2][3] For applications requiring high purity, using the discolored reagent is not recommended as it can lead to failed reactions or impure products. For less sensitive applications, its suitability should be confirmed by analytical methods like HPLC to determine the purity.
Q2: I am observing unexpected side products or lower yields in my reaction where this compound is a starting material. What could be the cause?
A2: Lower yields or unexpected side products can be a result of using a degraded reagent. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, which would be unreactive in reactions requiring the aldehyde. To confirm, you can analyze the starting material for the presence of 4-(dimethylamino)benzoic acid using techniques like HPLC or NMR.
Q3: My solution of this compound in an organic solvent has turned yellow or has developed a precipitate. What is happening?
A3: The stability of this compound in solution is solvent and condition dependent. A color change or precipitation could indicate degradation or saturation issues. It is known to be soluble in many organic solvents like ethanol, acetone, and chloroform, but has limited solubility in water.[4] The stability of aromatic aldehydes in solution can be affected by temperature, light, and the presence of oxygen.[2] It is advisable to prepare solutions fresh and use them promptly. If storage is necessary, it should be in a tightly sealed, light-protected container, under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated place, and protected from light. For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. It is soluble in many common organic solvents such as ethanol, DMSO, and acetone.[4][5] For aqueous applications, its solubility is limited.
Q3: Is this compound sensitive to air?
A3: Yes, aromatic aldehydes can be sensitive to air, leading to oxidation. The primary oxidation product of this compound is 4-(dimethylamino)benzoic acid.[2][3]
Q4: How does light affect the stability of this compound?
A4: Exposure to light can cause photodegradation and discoloration of the compound, often resulting in a pinkish hue.[1] It is crucial to store it in an amber or opaque container to minimize light exposure.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Yellow-white crystalline powder |
| Melting Point | 73-75 °C |
| Solubility in Water | 0.3 g/L |
| log P | 1.8 |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Cool (Store at +15°C to +25°C is also mentioned) | To slow down potential degradation reactions. |
| Atmosphere | Dry, under inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis. |
| Light | Protected from light (amber or opaque container) | To prevent photodegradation. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Visual Inspection of Solid Reagent
Objective: To qualitatively assess the purity of solid this compound before use.
Materials:
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Spatula
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White weighing paper or watch glass
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Sample of this compound
Procedure:
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In a well-lit area, place a small amount of the solid reagent onto a clean, white surface.
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Observe the color and consistency of the powder.
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Expected Result: A pure sample should be a uniform yellow-white crystalline powder.
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Indication of Degradation: A pink or brownish discoloration, or the presence of clumps, may indicate degradation.
Protocol 2: General Stability-Indicating HPLC Method for Aromatic Aldehydes (Adaptable for this compound)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products, primarily 4-(dimethylamino)benzoic acid. This is a general protocol and may require optimization.
Materials:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
4-(dimethylamino)benzoic acid reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare standard solutions of known concentrations of both this compound and 4-(dimethylamino)benzoic acid in a suitable solvent (e.g., acetonitrile/water mixture).
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Sample Preparation: Prepare a solution of the test sample in the same solvent as the standards.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength, a starting point could be 254 nm or the lambda max of the compound.
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Interpretation: Compare the chromatograms of the sample to the standards to identify and quantify the main peak (this compound) and any degradation peaks (e.g., 4-(dimethylamino)benzoic acid). The appearance of a peak corresponding to the retention time of the 4-(dimethylamino)benzoic acid standard in the sample chromatogram confirms oxidation.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Best practices for proper storage.
References
- 1. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Dimethylamino)benzaldehyde | Carcinogen | TargetMol [targetmol.com]
Technical Support Center: Scaling Up p-(p-dimethylaminophenyl)benzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of p-(p-dimethylaminophenyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing p-(p-dimethylaminophenyl)benzaldehyde at an industrial scale?
A1: The two most prevalent methods for large-scale synthesis are the Vilsmeier-Haack reaction and the Suzuki-Miyaura coupling. The Vilsmeier-Haack reaction involves the formylation of N,N-dimethylaniline using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[1][2][3][4][5][6] The Suzuki-Miyaura coupling offers an alternative route by coupling a boronic acid derivative with an appropriate aryl halide.[7][8][9][10]
Q2: What are the primary challenges encountered when scaling up the Vilsmeier-Haack reaction for this synthesis?
A2: Scaling up the Vilsmeier-Haack reaction presents several challenges, including:
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Exothermic Reaction Control: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature management to prevent runaway reactions.[3][11]
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Precipitation Issues: The Vilsmeier reagent or the product complex can precipitate, leading to stirring difficulties and poor heat transfer.[1][12]
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Product Purification: The crude product often contains colored impurities and byproducts that necessitate specific purification steps.[13][14][15]
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Handling of Hazardous Reagents: Phosphorus oxychloride is a hazardous and corrosive reagent requiring specialized handling procedures.[1][2]
Q3: What are the key considerations for a successful Suzuki-Miyaura coupling scale-up?
A3: Key factors for scaling up a Suzuki-Miyaura coupling include:
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen, necessitating rigorous exclusion of air from the reaction.[7]
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Temperature Control: Precise temperature control is crucial, as deviations can lead to side product formation or incomplete reactions.[7]
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand, as well as their loading, significantly impacts reaction efficiency and cost.
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Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications, and requires effective removal strategies.[10]
Q4: How can the purity of the final p-(p-dimethylaminophenyl)benzaldehyde product be improved?
A4: Purification can be achieved through several methods:
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Recrystallization: This is a common method to obtain a high-purity crystalline product.
-
Acid-Base Treatment: The product can be dissolved in dilute acid and then reprecipitated by adding a base, which helps in removing certain impurities.[13][15]
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Distillation: Purification by distillation under a partial vacuum can be employed for the crude aldehyde.[16][17]
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the recommended temperature (e.g., on a steam bath) for the specified duration (e.g., 2 hours).[1] |
| Poor quality of starting materials (e.g., N,N-dimethylaniline containing monomethylaniline). | Use purified N,N-dimethylaniline.[3] | |
| Loss of product during workup and purification. | Optimize the precipitation and filtration steps. For instance, ensure the pH is within the optimal range (6-8) for precipitation.[1] | |
| Product is Highly Colored (Greenish/Blueish Tint) | Formation of dye byproducts due to localized overheating during neutralization. | Maintain a low temperature (below 20°C) during the neutralization step by adding ice if necessary.[3] |
| Impurities in the starting materials. | Use high-purity reagents. | |
| Stirring Issues/Precipitate Formation | The Vilsmeier reagent or intermediate complex is precipitating out of solution. | This can be a normal observation. The precipitate may redissolve upon heating.[1] If stirring becomes impossible, consider a more powerful mechanical stirrer or a different solvent system if the process allows. |
| Runaway Reaction | Poor temperature control during the addition of phosphorus oxychloride to DMF. | Add phosphorus oxychloride dropwise while vigorously cooling the reaction mixture in an ice bath.[1][2] Monitor the internal temperature closely. |
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst due to oxygen exposure. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[7] Degas all solvents and reagents before use. |
| Incorrect reaction temperature. | Optimize and strictly control the reaction temperature.[7] | |
| Poor quality of boronic acid or aryl halide. | Use high-purity starting materials. Boronic acids can degrade over time. | |
| High Levels of Byproducts | Suboptimal reaction conditions (temperature, base, solvent). | Perform a screening of reaction conditions to identify the optimal parameters. |
| Unstable boronic acid. | Consider using more stable boronic esters, such as neopentyl glycol boronic esters.[8] | |
| High Residual Palladium in Product | Ineffective purification method. | Employ specific palladium scavenging techniques, such as treatment with aqueous sodium bisulfite at elevated temperatures.[10] |
| Choice of catalyst and ligand. | Some ligand-catalyst combinations are more prone to leaching. Consider screening different systems. |
Quantitative Data Summary
Table 1: Reported Yields for p-(p-dimethylaminophenyl)benzaldehyde Synthesis
| Synthetic Method | Key Reagents | Reported Yield | Reference |
| Vilsmeier-Haack | N,N-dimethylaniline, POCl₃, DMF | 80-84% | [1] |
| Vilsmeier-Haack | N,N-dimethylaniline, POCl₃, DMF | 89% | [18] |
| Condensation | Dimethylaniline, formaldehyde, p-nitrosodimethylaniline | 56-59% | [13] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of p-(p-dimethylaminophenyl)benzaldehyde
Materials:
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N,N-dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline
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Crushed ice
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Saturated aqueous sodium acetate solution
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Water
Procedure:
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride tube, place dimethylformamide.
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Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur.
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After the addition of phosphorus oxychloride is complete and the exotherm has subsided, add N,N-dimethylaniline dropwise with stirring. A yellow-green precipitate may form.
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Heat the reaction mixture on a steam bath with continued stirring for 2 hours. The precipitate should redissolve upon heating.
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Cool the mixture and pour it over crushed ice in a large beaker.
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Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring. Ensure the temperature is kept low during neutralization.
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The product will precipitate. Allow the mixture to stand, preferably in a refrigerator overnight, to complete precipitation.
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Filter the crystalline precipitate by suction and wash it several times with water.
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Air-dry the product. The resulting p-dimethylaminobenzaldehyde should be a light-yellow to nearly colorless solid.[1]
Visualizations
Caption: Vilsmeier-Haack synthesis pathway for p-(p-dimethylaminophenyl)benzaldehyde.
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
Caption: Logical relationships between process parameters and reaction outcomes.
References
- 1. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 15. CN103694125A - Preparation method of paradimethylaminobenzaldehyde - Google Patents [patents.google.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
Resolving poor solubility of 4-[4-(Dimethylamino)phenyl]benzaldehyde in reaction media
Welcome to the technical support center for 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (DMAB)?
A1: this compound is a yellow to brown crystalline powder at room temperature.[1] It is generally soluble in many organic solvents but exhibits limited solubility in water due to its hydrophobic aromatic structure.[1][2] The presence of the dimethylamino group imparts some polarity, aiding its dissolution in polar organic solvents.[1]
Q2: In which common organic solvents is DMAB soluble?
A2: DMAB is soluble in a range of organic solvents, including ethanol, acetone, chloroform, and acetic acid.[1][3] It is also reported to be soluble in methanol, diethyl ether, and dimethylformamide (DMF).[4][5]
Q3: What is the solubility of DMAB in water?
A3: The solubility of DMAB in water is low. At 20°C, its solubility is approximately 0.3 g/L to 0.8 g/L.[2][6][7][8]
Q4: How does temperature affect the solubility of DMAB?
A4: The solubility of DMAB generally increases with a rise in temperature.[1] Heating the solvent is a common method to improve the dissolution of the compound.[1]
Q5: Can pH be adjusted to improve the solubility of DMAB?
A5: While pH can influence the solubility of some organic compounds, its effect on DMAB is less significant under typical reaction conditions as it is a neutral molecule.[1] However, in strongly acidic solutions, the dimethylamino group can be protonated, which may increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Poor Solubility of DMAB in the Reaction Solvent
If you are experiencing difficulty dissolving DMAB in your chosen reaction solvent, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Solubility
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-Dimethylaminobenzaldehyde, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 4-(Dimethylamino)benzaldehyde CAS 100-10-7 | 103058 [merckmillipore.com]
- 8. 4-Dimethylaminobenzaldehyde, 99+% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purifying 4-[4-(Dimethylamino)phenyl]benzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-[4-(Dimethylamino)phenyl]benzaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general solvent system for the column chromatography of this compound?
A typical starting point for the purification of this compound is a solvent system of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis to achieve good separation. Given the polarity of the target compound, a higher ratio of ethyl acetate to hexane is expected.
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
Aldehydes, particularly electron-rich ones, can be sensitive to the acidic nature of silica gel, leading to degradation.[1][2] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (typically 0.1-1%) to your eluent.[1] Alternatively, using a different stationary phase like alumina can be a solution.[1]
Q3: I'm observing significant tailing of my compound during elution. How can I improve the peak shape?
Tailing can be caused by several factors, including interactions with the stationary phase or overloading the column. If you suspect interaction with acidic sites on the silica, adding triethylamine to the eluent can help.[1] If the issue is overloading, reduce the amount of crude product applied to the column. A gradual increase in the polarity of the eluent during the run (a gradient) can also help to sharpen the peak.
Q4: What are the common impurities I should expect when synthesizing this compound via the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction using N,N-dimethylaniline and a formylating agent like a mixture of POCl3 and DMF is a common synthetic route. Potential byproducts can include unreacted N,N-dimethylaniline and potentially small amounts of other formylated or oxidized species. The workup procedure is critical to remove the bulk of the reagents, but column chromatography is necessary for high purity.
Q5: Are there alternative purification methods to column chromatography for this compound?
For aldehydes, an alternative purification method involves the formation of a water-soluble bisulfite adduct.[2] The aldehyde can be selectively extracted into an aqueous sodium bisulfite solution, leaving non-polar impurities in the organic phase. The aldehyde can then be regenerated by basification and extracted back into an organic solvent.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound.[1] - Reduce the amount of crude material loaded onto the column. |
| Compound is Not Eluting from the Column | - Eluent polarity is too low. - Compound may have degraded on the column. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). - Test the stability of your compound on a small amount of silica gel before performing a full-scale column.[1] Consider deactivating the silica with triethylamine or using alumina.[1] |
| Yellow/Brown Streaking on the Column | - Compound degradation. - Presence of highly polar, colored impurities. | - Use deactivated silica gel or alumina.[1] - Ensure the crude product is as clean as possible before loading. A pre-purification step like a simple filtration through a small plug of silica might be helpful. |
| Multiple Spots on TLC After Column Purification | - Incomplete separation. - Decomposition of the product in the collected fractions. - Contamination from collection tubes or solvent. | - Re-run the column with a shallower solvent gradient. - Evaporate the solvent from the fractions as soon as possible. Store the purified compound under an inert atmosphere and protected from light. - Use clean collection vessels and high-purity solvents. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A crucial first step is to determine the appropriate solvent system using TLC.
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase (Eluent): Start with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) and adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.
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Visualization: The compound is a chromophore and should be visible under UV light (254 nm). For staining, a p-anisaldehyde or a 4-(dimethylamino)benzaldehyde stain can be used.[3]
Column Chromatography Protocol (Recommended Starting Point)
This protocol is a general guideline and should be optimized based on your specific crude product and the results of your TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh). Consider deactivating with triethylamine by preparing a slurry of silica gel in your starting eluent containing 0.5% triethylamine.
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Column Packing: Pack the column with the silica gel slurry in the starting eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Start with a low polarity eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine). The optimal gradient will depend on the separation observed by TLC.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for column chromatography purification.
Caption: A troubleshooting decision tree for common purification issues.
References
Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of 4-(dimethylamino)biphenyl, focusing on the Vilsmeier-Haack and Duff reactions, which are common methods for formylating electron-rich aromatic rings.
Issue 1: Low Yield of the Desired Product, 4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Vilsmeier-Haack: Ensure the Vilsmeier reagent is pre-formed at a low temperature (0-5 °C) before adding the 4-(dimethylamino)biphenyl. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature (e.g., to room temperature or slightly above).[1] - Duff Reaction: This reaction can be generally inefficient.[2] Ensure the reaction is heated for a sufficient duration. The use of a stronger acid as a solvent, such as trifluoroacetic acid, may improve yields for less reactive substrates. |
| Suboptimal stoichiometry | - Vilsmeier-Haack: Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the substrate. - Duff Reaction: The stoichiometry of hexamine can be critical. An excess may be required, but a large excess can lead to polymer formation. Start with a 1.5 to 2-fold excess of hexamine relative to the substrate. |
| Moisture in reagents/glassware | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[1] |
| Decomposition of product | The product may be sensitive to strong acidic conditions and high temperatures over prolonged periods. Neutralize the reaction mixture promptly upon completion. |
Issue 2: Formation of a Significant Amount of Byproducts
| Potential Byproduct | Probable Cause | Mitigation Strategy |
| Di-formylated product | The dimethylamino group is a strong activating group, making both aromatic rings susceptible to electrophilic substitution. | - Use stoichiometric control of the formylating agent. A 1:1 ratio of substrate to formylating agent is a good starting point. - Perform the reaction at a lower temperature to increase selectivity. |
| ortho-Formylation | Although the para position is sterically favored, some ortho-formylation to the dimethylamino group can occur. | - The Vilsmeier-Haack reaction generally favors para-substitution for anilines.[3] - In the Duff reaction, ortho-formylation is often preferred for phenols, but for anilines, the regioselectivity can be less predictable.[2][4] Careful control of reaction conditions is necessary. |
| N-Formylation | The dimethylamino group itself can be formylated, though this is more common with primary and secondary amines. | While less likely with a tertiary amine, ensure that the reaction conditions are optimized for C-formylation (electrophilic aromatic substitution) rather than N-formylation. |
| Polymeric materials | This is a common issue in the Duff reaction, especially with prolonged heating or high concentrations of hexamine. | - Use the minimum effective amount of hexamine. - Control the reaction temperature and time carefully. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Oily product that is difficult to crystallize | The crude product may contain impurities that inhibit crystallization. |
| Product co-elutes with impurities during chromatography | The polarity of the product and byproducts may be very similar. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is better for 4-(dimethylamino)biphenyl, Vilsmeier-Haack or Duff?
A1: The Vilsmeier-Haack reaction is generally more efficient and provides better control over regioselectivity for electron-rich anilines, favoring para-substitution.[3] The Duff reaction is often less efficient and can lead to the formation of polymeric byproducts.[2] Therefore, the Vilsmeier-Haack reaction is typically the recommended starting point.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction. It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at a low temperature (0-5 °C).[3][5]
Q3: How can I monitor the progress of the formylation reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (4-(dimethylamino)biphenyl) on a TLC plate. The product, being more polar due to the aldehyde group, should have a lower Rf value.
Q4: What are the typical work-up procedures for a Vilsmeier-Haack reaction?
A4: The reaction is typically quenched by pouring the reaction mixture onto ice. The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium acetate, to a pH of 6-8.[1] This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product, which can then be collected by filtration and purified.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself is exothermic and should be cooled during the initial addition of reagents.
Experimental Protocols
Vilsmeier-Haack Formylation of 4-(Dimethylamino)biphenyl (Adapted from a similar procedure)
This protocol is a general guideline and may require optimization.
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve 4-(dimethylamino)biphenyl (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC. The reaction mixture may be gently heated (e.g., to 40-60 °C) to drive it to completion.
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Work-up: Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.[1]
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Product Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Data Presentation
The following tables provide reference data for formylation reactions of substrates similar to 4-(dimethylamino)biphenyl. Note that optimal conditions and yields may vary for the specific substrate.
Table 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
| Substrate | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | POCl₃/DMF | DMF | Steam Bath | 2 | ~50 | [1] |
Table 2: Duff Reaction Conditions for Aromatic Substrates
| Substrate | Acid/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | Acetic Acid | 150-160 | 1.5 | Salicylaldehyde | 15-20 |
| p-Cresol | Glycerol/Boric Acid | 150-160 | 1 | 2-Hydroxy-5-methylbenzaldehyde | 25 |
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of 4-(dimethylamino)biphenyl.
Caption: Potential pathways for desired product and byproduct formation.
References
Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescent sensors based on 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMAB).
Troubleshooting Guide
Fluorescence quenching, a decrease in fluorescence intensity, is a common issue in sensor applications. The following guide outlines potential causes and solutions for unexpected fluorescence quenching in your experiments involving DMAB-based sensors.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Cause | Recommended Solution(s) |
| FQ-01 | No or very low fluorescence signal from the sensor. | Incorrect instrument settings: Excitation/emission wavelengths are not optimal for the DMAB-based sensor. | - Verify the excitation and emission maxima of your specific sensor. For DMAB derivatives, excitation is often in the UV-A or blue region, with emission in the blue-green to orange-red range, depending on the molecular structure and environment.- Optimize detector gain and slit widths. |
| Degradation of the sensor: The DMAB-based sensor may be photochemically or chemically unstable under the experimental conditions. | - Prepare fresh sensor solutions.- Store sensor stock solutions in the dark and at a low temperature (e.g., 4°C)[1].- Minimize exposure of the sensor to excitation light to prevent photobleaching. | ||
| Inappropriate solvent: The solvent polarity may be too high, leading to quenching. The fluorescence of DMAB derivatives can be highly sensitive to the solvent environment, with increased polarity often causing a decrease in fluorescence quantum yield and lifetime.[1][2] | - Test the sensor's fluorescence in a range of solvents with varying polarities to determine the optimal medium.- If possible, switch to a less polar solvent system that is compatible with your assay. | ||
| FQ-02 | Fluorescence signal is weaker than expected or decreases over time. | Presence of a quencher: A substance in your sample may be causing dynamic or static quenching. Common quenchers include molecular oxygen, heavy atoms (e.g., iodide), and some metal ions.[3] | - Deoxygenate your solutions by bubbling with nitrogen or argon gas.- Identify and remove potential quenching species from your sample if possible.- Perform a Stern-Volmer analysis (see Experimental Protocols) to characterize the quenching. |
| Aggregation-Caused Quenching (ACQ): At high concentrations, sensor molecules may aggregate, leading to self-quenching.[4][5][6] | - Reduce the concentration of the sensor.- Modify the solvent to improve solubility and reduce aggregation.- Investigate the effect of concentration on fluorescence intensity to check for ACQ. | ||
| pH change: The fluorescence of DMAB-based sensors can be pH-dependent. Protonation of the dimethylamino group can alter the electronic properties and fluorescence of the molecule.[2][7] | - Ensure that the pH of your experimental solution is controlled and buffered at the optimal value for your sensor.- Measure the pH of your samples before and after the experiment. | ||
| FQ-03 | High background fluorescence. | Autofluorescence from sample components: Biological samples, buffers, or media can have intrinsic fluorescence that interferes with the sensor's signal. | - Run a blank sample containing everything except the sensor to measure the background fluorescence.- Subtract the background signal from your measurements.- Use appropriate optical filters to minimize the detection of background fluorescence. |
| Impure sensor: The synthesized DMAB-based sensor may contain fluorescent impurities. | - Purify the sensor using techniques such as chromatography or recrystallization.- Check the purity of the sensor using analytical methods like HPLC and NMR. | ||
| FQ-04 | Inconsistent or irreproducible results. | Variability in experimental conditions: Small changes in temperature, pH, or solvent composition can affect the fluorescence of DMAB-based sensors. | - Precisely control all experimental parameters.- Prepare fresh solutions for each set of experiments.- Calibrate instruments regularly. |
| Photobleaching: The sensor is being destroyed by the excitation light. | - Reduce the intensity and duration of light exposure.- Use an anti-fade reagent if compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), and energy transfer.
Q2: How can I determine if the quenching I am observing is static or dynamic?
A2: You can distinguish between static and dynamic quenching by performing two key experiments:
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Temperature-dependent fluorescence measurements: In dynamic quenching, an increase in temperature generally leads to an increase in the quenching efficiency (higher Stern-Volmer constant, Ksv) because it is a diffusion-controlled process. In static quenching, an increase in temperature often leads to a decrease in Ksv as the non-fluorescent complex may become less stable.
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Fluorescence lifetime measurements: Dynamic quenching affects the excited state of the fluorophore, so it will decrease the measured fluorescence lifetime. Static quenching involves the ground state and does not affect the lifetime of the uncomplexed fluorophore.
Q3: What is the Stern-Volmer equation and how is it used?
A3: The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher:
F0 / F = 1 + KSV[Q]
Where:
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F0 is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F0/F versus [Q] should yield a straight line with a slope equal to KSV. This plot can be used to determine the quenching constant and to understand the quenching mechanism.
Q4: Are sensors based on this compound sensitive to metal ions?
A4: Yes, the aldehyde group and the dimethylamino group can act as binding sites for metal ions. Schiff bases derived from DMAB are often used as fluorescent sensors for metal ions such as Al³⁺, Zn²⁺, and Cu²⁺.[8][9][10] The interaction with metal ions can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. If your sample contains metal ions, they could be the cause of unexpected changes in fluorescence.
Q5: How does solvent polarity affect my DMAB-based sensor?
A5: Derivatives of DMAB can exhibit solvatochromism, where the emission wavelength and intensity change with solvent polarity. Generally, for molecules with intramolecular charge transfer (ICT) character like DMAB, increasing solvent polarity can lead to a red-shift in the emission spectrum and a decrease in fluorescence quantum yield.[1][2] This is a critical factor to consider when designing your experiment and interpreting your results.
Experimental Protocols
Protocol 1: Characterizing the Effect of a Potential Quencher using Stern-Volmer Analysis
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Prepare a stock solution of your DMAB-based sensor in an appropriate solvent.
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Prepare a stock solution of the suspected quencher in the same solvent.
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Prepare a series of solutions with a constant concentration of the sensor and varying concentrations of the quencher. Include a control sample with no quencher.
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Measure the fluorescence intensity of each solution using a fluorometer. Ensure the excitation wavelength is set to the absorption maximum of the sensor and the emission is monitored at its emission maximum.
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Plot F0/F versus the quencher concentration [Q] . F0 is the fluorescence intensity of the sensor-only solution, and F is the intensity at each quencher concentration.
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Perform a linear regression on the data points. The slope of the line is the Stern-Volmer constant, KSV.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: A logical workflow for troubleshooting fluorescence quenching issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 7. Selective, pH‐Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4‐Dimethylamino(phenyl)‐Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the crystallization of 4-[4-(Dimethylamino)phenyl]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-[4-(Dimethylamino)phenyl]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is generally soluble in polar organic solvents such as ethanol, isopropanol, acetone, and chloroform.[1] Its solubility in water is limited due to its hydrophobic aromatic nature.[1] The presence of the dimethylamino group imparts some polarity, aiding its solubility in organic solvents.[1] It is important to note that the solubility of this compound generally increases with a rise in temperature.[1]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Ethanol and isopropanol are commonly used solvents for the recrystallization of this compound. A mixed solvent system of ethanol and water can also be effective, where the compound is dissolved in hot ethanol and then water is added as an anti-solvent to induce crystallization. One study reports successful crystal growth from a slow evaporation of an isopropanol solution.[2]
Q3: My compound is colored. How can I decolorize the solution before crystallization?
A3: If your solution of this compound has a noticeable color, you can treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After a brief heating period with the charcoal, it should be removed by hot filtration before allowing the solution to cool and crystallize.
Q4: Can I purify this compound without using traditional recrystallization?
A4: Yes, a purification method based on acid-base chemistry has been reported. This involves dissolving the crude compound in dilute hydrochloric acid to protonate the dimethylamino group and increase its aqueous solubility. Insoluble impurities can then be removed by filtration. Subsequently, the dropwise addition of a base, such as sodium hydroxide, to the filtrate will neutralize the acid and cause the purified this compound to precipitate out of the solution.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The cooling process is too rapid, preventing nucleation.3. The compound is too pure, lacking nucleation sites. | 1. Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.2. Allow the solution to cool more slowly to room temperature, and then in an ice bath.3. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.4. Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated, causing the compound to come out of solution above its melting point.2. The presence of significant impurities is depressing the melting point.3. The cooling is too rapid. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider a preliminary purification step, such as passing the crude material through a short column of silica gel or using the acid-base purification method.3. Ensure a slow cooling rate. Insulating the flask can help. |
| Crystallization happens too quickly, resulting in fine powder instead of crystals. | 1. The solution is too supersaturated.2. The cooling is too rapid. | 1. Reheat the solution and add a small amount of extra solvent to reduce the level of supersaturation.2. Allow the solution to cool more slowly. An insulated container or a dewar can be used to slow down the cooling process. |
| The crystal yield is low. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. Premature crystallization occurred during hot filtration.3. Incomplete precipitation. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.3. After the initial cooling, place the flask in an ice bath to maximize crystal formation. |
| The resulting crystals are colored. | The impurities causing the color were not completely removed. | 1. Redissolve the crystals in a minimal amount of hot solvent and perform a hot filtration with activated charcoal to remove colored impurities.2. Consider the acid-base purification method, as it can be effective in removing certain types of colored impurities.[3][4] |
Quantitative Data
Solubility Data
| Solvent | Solubility | Notes |
| Ethanol | 0.1 g / 10 mL[5][6] | Solubility increases with temperature. |
| Isopropanol | 10 g / L | Used for preparing TLC derivatization reagents. Suitable for slow evaporation crystallization.[2] |
| Water | 0.3 g / L (at 20 °C) | Limited solubility.[1] |
| Acetone | Generally soluble[1] | Qualitative data. |
| Chloroform | Generally soluble[1] | Qualitative data. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol.
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Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If undissolved solids remain, add small portions of hot isopropanol until a clear solution is obtained. Avoid adding excessive solvent.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or air dry.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Complete Crystallization: Place the flask in an ice bath to ensure maximum precipitation.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
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Drying: Dry the purified crystals.
Protocol 3: Purification by Acid-Base Precipitation [3][4]
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Acidification: Suspend the crude this compound in water. Slowly add dilute hydrochloric acid while stirring until the solid completely dissolves.
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Filtration of Impurities: If any insoluble material remains, filter the acidic solution to remove these impurities.
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Precipitation: Slowly add a dilute solution of sodium hydroxide to the clear acidic filtrate with constant stirring. This compound will begin to precipitate. Continue adding the base until the precipitation is complete (a neutral pH is reached).
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid thoroughly with water to remove any residual salts.
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Drying: Dry the purified product.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 5. 4-(Dimethylamino)benzaldehyde puriss. p.a., Reag. Ph. Eur., = 99 perchloric acid titration 100-10-7 [sigmaaldrich.com]
- 6. ≥99% (perchloric acid titration), puriss. p.a., reag. Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: 4-[4-(Dimethylamino)phenyl]benzaldehyde vs. 4-dimethylaminobenzaldehyde for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes and building blocks is paramount to experimental success. This guide provides a comprehensive comparison of two structurally related aromatic aldehydes: 4-[4-(Dimethylamino)phenyl]benzaldehyde and the more commonly known 4-dimethylaminobenzaldehyde (DMAB). This objective analysis, supported by experimental data, will aid in the selection of the optimal compound for specific research applications, particularly in the realms of fluorescence-based assays and organic synthesis.
Executive Summary
This guide elucidates the key differences in chemical structure, photophysical properties, and synthetic accessibility between this compound and 4-dimethylaminobenzaldehyde. While both compounds share a core 4-dimethylaminobenzaldehyde moiety, the biphenyl structure of the former introduces significant alterations to its electronic and steric properties. These differences manifest in distinct spectroscopic characteristics and potential applications. 4-dimethylaminobenzaldehyde is a well-established reagent, particularly for the colorimetric detection of indoles (Ehrlich's test) and as a versatile synthetic intermediate. In contrast, this compound, a more complex derivative, exhibits pronounced solvatochromism and has been demonstrated as an efficient laser dye, suggesting its utility in advanced fluorescence applications.
Chemical Properties and Structure
The fundamental distinction between the two compounds lies in the extension of the aromatic system in this compound. This additional phenyl ring influences the molecule's planarity, electronic delocalization, and intermolecular interactions.
| Property | This compound | 4-dimethylaminobenzaldehyde (DMAB) |
| IUPAC Name | 4'-formyl-N,N-dimethyl-[1,1'-biphenyl]-4-amine | 4-(Dimethylamino)benzaldehyde |
| CAS Number | 173991-06-5 | 100-10-7[1][2][3] |
| Molecular Formula | C₁₅H₁₅NO | C₉H₁₁NO[1][2][3] |
| Molecular Weight | 225.29 g/mol | 149.19 g/mol [1][2] |
| Appearance | Not specified in readily available literature | White to pale yellow crystalline powder[1] |
| Melting Point | Not specified in readily available literature | 73-75 °C[1] |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, acetone, chloroform; slightly soluble in water |
Performance Comparison: Spectroscopic and Photophysical Properties
The extended π-conjugation in this compound leads to significant differences in its interaction with light compared to DMAB.
Solvatochromism
A key performance differentiator is the pronounced solvatochromism of this compound. Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This property is indicative of a significant change in the dipole moment of the molecule upon photoexcitation, making it a sensitive probe for the polarity of its microenvironment.
Experimental data reveals a substantial red-shift in the fluorescence emission of this compound with increasing solvent polarity.[4] The Stokes shift, which is the difference between the absorption and emission maxima, ranges from approximately 1500 cm⁻¹ in nonpolar n-heptane to a remarkable 7500 cm⁻¹ in the highly polar acetonitrile.[4] This large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
In contrast, while 4-dimethylaminobenzaldehyde does exhibit some solvent-dependent fluorescence, its solvatochromic shift is less pronounced.
Table 2: Spectroscopic Properties in Different Solvents
| Solvent | This compound (Absorption Max, nm) | This compound (Emission Max, nm) | 4-dimethylaminobenzaldehyde (Typical Absorption Max, nm) | 4-dimethylaminobenzaldehyde (Typical Emission Max, nm) |
| n-Heptane | ~340[4] | ~380[4] | ~340 | ~360 |
| Acetonitrile | ~350[4] | ~520[4] | ~350 | ~480 |
Note: Data for 4-dimethylaminobenzaldehyde is generalized from typical donor-acceptor benzaldehyde derivatives.
Fluorescence Quantum Yield and Lasing Action
This compound has been reported to have a high fluorescence quantum yield, which, combined with its large Stokes shift, has led to its successful application as a laser dye in the blue-green region.[4] This indicates its potential for use in applications requiring high brightness and photostability, such as in advanced microscopy and as a component in fluorescent sensors.
While 4-dimethylaminobenzaldehyde is fluorescent, it is not typically recognized for high quantum yields or lasing applications. Its primary utility in optical applications is often as a colorimetric reagent or a synthetic precursor to more complex dyes.
Experimental Protocols
Synthesis of this compound
A reported synthesis involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and arylboronic acids.
Experimental Workflow: Synthesis of this compound
Caption: Suzuki coupling for this compound synthesis.
Detailed Protocol: A mixture of 4-bromobenzaldehyde, 4-(dimethylamino)phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate are heated in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.
Synthesis of 4-dimethylaminobenzaldehyde (Vilsmeier-Haack Reaction)
The industrial synthesis of DMAB is commonly achieved through the Vilsmeier-Haack reaction.
Experimental Workflow: Synthesis of 4-dimethylaminobenzaldehyde
Caption: Vilsmeier-Haack reaction for 4-dimethylaminobenzaldehyde synthesis.
Detailed Protocol: Phosphorus oxychloride is slowly added to N,N-dimethylformamide at a low temperature to form the Vilsmeier reagent. N,N-dimethylaniline is then added to this mixture, and the reaction is heated. This results in the electrophilic formylation of the N,N-dimethylaniline at the para position. The resulting iminium salt is then hydrolyzed with water to yield 4-dimethylaminobenzaldehyde. The product is typically isolated by filtration and can be purified by recrystallization.
Application-Specific Recommendations
The choice between these two compounds will largely depend on the specific application.
Logical Flow for Compound Selection
Caption: Decision tree for selecting the appropriate aldehyde.
-
For established colorimetric assays and general organic synthesis: 4-dimethylaminobenzaldehyde (DMAB) is the superior choice due to its well-documented reactivity, commercial availability, and lower cost. Its use in the Ehrlich test for indoles is a classic example of its utility.
-
For advanced fluorescence applications: this compound is the recommended compound. Its strong solvatochromism makes it a promising candidate for developing fluorescent probes that can report on the polarity of their local environment, such as within biological membranes or protein binding sites. Its demonstrated lasing capability also points to its potential in materials science and photonics.
Conclusion
References
- 1. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4-amine [webbook.nist.gov]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chalcone-Based Fluorescent Probes Derived from 4-[4-(Dimethylamino)phenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis, photophysical properties, and potential applications of two novel fluorescent probes, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) and (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP), for cellular imaging and viscosity sensing.
This guide provides a comprehensive comparison of two fluorescent probes, DAP and DPNP, both synthesized from the common precursor 4-[4-(Dimethylamino)phenyl]benzaldehyde. These chalcone-based probes exhibit interesting photophysical properties, making them potential candidates for various bioimaging applications, particularly in sensing changes in the microenvironment viscosity of living cells. This document outlines their synthesis, comparative photophysical data, detailed experimental protocols for their application, and the underlying signaling mechanism for viscosity sensing.
Comparative Performance Data
The following table summarizes the key photophysical properties of DAP and DPNP in various organic solvents. This data is crucial for selecting the appropriate probe and excitation/emission wavelengths for specific experimental setups.
| Property | (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) | (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP) |
| Structure | ||
| Absorption Max (λ_abs) | Toluene: 413 nm[1]; Acetonitrile: 417 nm[1]; Dimethylformamide: 417 nm[1] | Cyclohexane: 421 nm; Toluene: 429 nm; Acetonitrile: 435 nm; Ethanol: 441 nm |
| Emission Max (λ_em) | Toluene: 480 nm[1]; Acetonitrile: 538 nm[1]; Dimethylformamide: 541 nm[1] | Cyclohexane: 495 nm; Toluene: 512 nm; Acetonitrile: 562 nm; Ethanol: 578 nm |
| Stokes Shift | Toluene: 67 nm; Acetonitrile: 121 nm; Dimethylformamide: 124 nm | Cyclohexane: 74 nm; Toluene: 83 nm; Acetonitrile: 127 nm; Ethanol: 137 nm |
| Quantum Yield (Φ_F) | Varies with solvent, specific values not consistently reported in comparative solvents.[1] | Cyclohexane: 0.68; Toluene: 0.55; Acetonitrile: 0.12; Ethanol: 0.08 |
Signaling Pathway and Experimental Workflow
The viscosity sensing mechanism of these chalcone-based probes is predicated on their nature as molecular rotors. In environments with low viscosity, the probes can undergo non-radiative decay through intramolecular rotation. However, in viscous media, this rotation is restricted, leading to an enhancement in fluorescence emission.
Caption: Viscosity sensing mechanism of chalcone-based molecular rotors.
The following diagram illustrates a typical workflow for utilizing these probes for cellular viscosity imaging.
Caption: A generalized workflow for cellular imaging with fluorescent probes.
Experimental Protocols
Synthesis of Fluorescent Probes (General Procedure)
The synthesis of both DAP and DPNP is achieved through a Claisen-Schmidt condensation reaction.[1]
-
Reactants: this compound is reacted with an appropriate ketone (4-chloroacetophenone for DAP or 1-acetylnaphthalene for DPNP) in a suitable solvent, typically ethanol.
-
Catalyst: A base, such as sodium hydroxide (NaOH), is used to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Purification: The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Viscosity Measurement
This protocol describes how to measure the fluorescence response of the probes to changes in viscosity using methanol-glycerol mixtures.
-
Preparation of Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume percentages of glycerol (e.g., 0%, 10%, 20%, ..., 90%, 99%). The viscosity of these mixtures should be measured using a viscometer.
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (DAP or DPNP) in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Measurement: Add a small aliquot of the probe stock solution to each methanol-glycerol mixture to a final concentration of 10 µM.
-
Spectrofluorometry: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the probe in the respective solvent mixture.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the viscosity of the methanol-glycerol mixtures to obtain a calibration curve.
Cellular Imaging Protocol
This is a general protocol for staining live cells with the fluorescent probes. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Culture: Plate the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency.
-
Probe Loading: Prepare a stock solution of the probe (DAP or DPNP) in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe. For example, for DAP in a polar environment, excitation could be around 420 nm and emission collected around 540 nm. For DPNP, excitation could be around 440 nm and emission collected around 580 nm.
Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental setup and cell types.
References
Validating the Structure of Synthesized 4-(Dimethylamino)benzaldehyde: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of newly synthesized compounds is a critical step to ensure purity, identity, and desired chemical properties. This guide provides a detailed comparison of mass spectrometry and other key analytical techniques for the structural confirmation of 4-(Dimethylamino)benzaldehyde, a common intermediate in the synthesis of dyes and other organic molecules.
Mass Spectrometry for Structural Validation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[1][2] By ionizing the molecule and separating the resulting ions by their mass-to-charge ratio (m/z), a unique spectral fingerprint is generated.
Expected Mass Spectrum of 4-(Dimethylamino)benzaldehyde
The chemical formula for 4-(Dimethylamino)benzaldehyde is C₉H₁₁NO, with a monoisotopic molecular weight of approximately 149.084 Da.[3][4] When analyzed by mass spectrometry, the spectrum is expected to show a prominent molecular ion peak (M+) at m/z 149.
The fragmentation of the molecular ion provides crucial structural information. For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29).[5] Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the ring structure.[5]
Table 1: Predicted Mass Spectrometry Data for 4-(Dimethylamino)benzaldehyde
| Predicted m/z | Ion Formula | Description |
| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 148 | [C₉H₁₀NO]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group |
| 120 | [C₈H₁₀N]⁺ | Loss of a formyl radical (•CHO) |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for 4-(Dimethylamino)benzaldehyde.
Caption: Predicted fragmentation of 4-(Dimethylamino)benzaldehyde.
Comparison with Alternative Analytical Techniques
While mass spectrometry is indispensable for determining molecular weight, a combination of techniques is often required for unambiguous structure elucidation.[6]
Table 2: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which help in determining molecular formula and structural features.[1] | High sensitivity, requires a very small amount of sample. | Isomers may not be distinguishable without tandem MS; can be destructive. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[1] | Provides the most comprehensive structural detail; non-destructive.[7] | Lower sensitivity than MS, requires a larger sample size, and can be time-consuming. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-H).[2] | Fast, non-destructive, and provides a "fingerprint" for compound identification.[7] | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about electronic transitions and the presence of conjugated systems. | Simple, fast, and useful for quantitative analysis. | Provides limited structural information; many compounds do not absorb in the UV-Vis range. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O, etc.) in a compound. | Confirms the empirical and molecular formula. | Does not provide information about the arrangement of atoms. |
Integrated Workflow for Structural Validation
A comprehensive approach to structural validation involves a logical sequence of analytical methods. The following workflow illustrates how mass spectrometry is integrated with other techniques to confirm the structure of a synthesized compound like 4-(Dimethylamino)benzaldehyde.
Caption: Integrated workflow for compound structural validation.
Experimental Protocols
Mass Spectrometry Analysis Protocol
This protocol provides a general procedure for analyzing a synthesized solid sample of 4-(Dimethylamino)benzaldehyde using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. A common mobile phase modifier like 0.1% formic acid can be added to promote ionization.
-
-
Instrument Setup (Example Parameters):
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 7.0 L/min
-
Drying Gas Temperature: 200 °C
-
-
Data Acquisition:
-
Calibrate the instrument using a known standard solution to ensure mass accuracy.
-
Inject the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over the specified range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M+H]⁺ (for ESI). In this case, it would be expected at m/z 150.0917.
-
Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments.
-
Utilize software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-(Dimethylamino)benzaldehyde (HMDB0246303) [hmdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. savitapall.com [savitapall.com]
Cross-Validation of Analytical Techniques for the Quantification of 4-[4-(Dimethylamino)phenyl]benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde (DMAB). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation approach, offering detailed experimental protocols and performance data to aid researchers in choosing the most suitable technique for their specific needs.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. HPLC offers high resolution and sensitivity, making it a gold standard for the quantification of individual components in complex mixtures.
UV-Visible (UV-Vis) Spectrophotometry is a simpler and more rapid technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance in solution. The amount of light absorbed is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. While less specific than HPLC, UV-Vis spectrophotometry can be a cost-effective and efficient method for the quantification of chromophoric compounds like DMAB.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of this compound. These values are based on established validation protocols and data from analogous aromatic aldehydes.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High (separates from impurities) | Moderate (potential interference) |
| Analysis Time per Sample | ~10 - 20 minutes | ~2 - 5 minutes |
| Cost per Sample | Higher | Lower |
| Instrumentation Complexity | High | Low |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for the analysis of aromatic aldehydes and can be adapted for the specific quantification of DMAB.
Objective: To quantify this compound using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample containing this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Objective: To quantify this compound using a validated UV-Visible spectrophotometric method.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (Spectroscopic grade)
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for DMAB is around 340 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of methanol.
-
Ensure the final concentration falls within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax using methanol as a blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Visualization of Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for DMAB quantification.
Caption: Logical relationship of analytical techniques.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC is the preferred method when high specificity and sensitivity are required, particularly for the analysis of DMAB in complex matrices where impurities may be present. Its ability to separate DMAB from other components ensures accurate quantification.
-
UV-Vis spectrophotometry offers a rapid, simple, and cost-effective alternative for the routine analysis of relatively pure samples of DMAB. Its ease of use makes it suitable for high-throughput screening and quality control applications where specificity is not a major concern.
A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results for the quantification of this compound in drug development and research settings.
Performance Analysis of 4'-(dimethylamino)biphenyl-4-carbaldehyde in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison with Alternative Blue Emitters
The performance of OLEDs is benchmarked by several key metrics, including External Quantum Efficiency (EQE), luminance, Commission Internationale de l'Éclairage (CIE) color coordinates, and operational lifetime. The following table summarizes the performance of various classes of blue-emitting materials currently utilized in OLED research and commercial applications. This data provides a reference against which the potential performance of 4'-(dimethylamino)biphenyl-4-carbaldehyde can be contextualized.
| Emitter Class | Host Material | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50) at 1000 cd/m² (h) | Reference |
| Fluorescent | DPEPO | ~5-10% | >10,000 | (0.15, 0.08) | <100 | General Literature |
| Phosphorescent (Ir complexes) | mCP | 20-30% | >20,000 | (0.17, 0.35) | ~1,000 - 5,000 | General Literature |
| Thermally Activated Delayed Fluorescence (TADF) | DPEPO | >30% | >15,000 | (0.16, 0.25) | >10,000 | General Literature |
| Hyperfluorescence | TADF Host | >30% | >20,000 | (0.15, 0.10) | >10,000 | General Literature |
Note: The values presented are representative of high-performing devices in each class and can vary significantly based on the specific molecule, device architecture, and fabrication conditions.
Experimental Protocols
To facilitate the evaluation of new materials like 4'-(dimethylamino)biphenyl-4-carbaldehyde, detailed and standardized experimental procedures are crucial. Below are the methodologies for key experiments in OLED fabrication and characterization.
OLED Device Fabrication
A standard procedure for fabricating a multi-layer OLED via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device architecture would be:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
For testing a new emitter, it would be co-evaporated with a suitable host material in the EML.
-
-
Cathode Deposition: A metal cathode, typically a bilayer of LiF (1 nm) and Al (100 nm), is deposited on top of the organic stack without breaking the vacuum.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode. The turn-on voltage (voltage at which luminance reaches 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W) are extracted from these measurements.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra of the devices are recorded with a spectroradiometer at a constant driving voltage or current. The CIE color coordinates are calculated from the emission spectrum.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The operational lifetime is determined by monitoring the decay in luminance over time at a constant DC current density. The LT50 value, the time it takes for the luminance to decrease to 50% of its initial value, is a common metric for device stability.
Molecular Structure and Potential in OLEDs
The molecular structure of 4'-(dimethylamino)biphenyl-4-carbaldehyde suggests several properties relevant to OLED applications. The dimethylamino group is a strong electron-donating moiety, which can facilitate hole injection and transport. The biphenyl core provides a rigid and conjugated backbone, which is often found in stable OLED materials. The carbaldehyde group is an electron-withdrawing group, which could introduce charge-transfer characteristics to the molecule. This donor-acceptor (D-A) type structure is a common design motif for TADF emitters, which are currently the most promising class of blue emitters. However, the specific arrangement and electronic coupling of these functional groups will ultimately determine the photophysical properties and its suitability as an OLED emitter. Further derivatization, for instance, by converting the carbaldehyde to a different functional group, might be necessary to optimize its performance.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: A typical multi-layer OLED device structure.
Caption: Experimental workflow for OLED fabrication and characterization.
The Role of the Dimethylamino Group: Benchmarking the Reactivity of 4-[4-(Dimethylamino)phenyl]benzaldehyde in Condensation Reactions
For researchers, scientists, and drug development professionals, understanding the subtle nuances of reactant reactivity is paramount for efficient synthesis and the discovery of novel compounds. This guide provides a comparative analysis of the reactivity of 4-[4-(Dimethylamino)phenyl]benzaldehyde in key condensation reactions, supported by experimental data and detailed protocols. The potent electron-donating nature of the para-dimethylamino group significantly influences the electrophilicity of the carbonyl carbon, setting it apart from other substituted benzaldehydes.
The unique structural feature of this compound, also known as p-(Dimethylamino)benzaldehyde, lies in the presence of a strong electron-donating dimethylamino group at the para position of the benzaldehyde ring. This functional group plays a pivotal role in modulating the reactivity of the aldehyde in condensation reactions, a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.
Electronic Effects on Reactivity
The dimethylamino group, through a positive resonance effect (+R), enriches the benzene ring with electron density. This electronic push extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, this compound is generally less electrophilic than benzaldehyde or benzaldehydes substituted with electron-withdrawing groups (e.g., nitro or cyano groups). This decreased electrophilicity can lead to slower reaction rates in nucleophilic addition steps, which are central to many condensation reactions. However, despite this, high yields of condensed products can often be achieved, sometimes necessitating specific catalysts or reaction conditions to overcome the reduced reactivity.
Comparison of Reactivity in Common Condensation Reactions
The reactivity of this compound is best understood through its performance in various condensation reactions compared to other benzaldehyde derivatives.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. Studies have shown that benzaldehydes with electron-donating groups can be challenging substrates in some Knoevenagel protocols. However, excellent yields can still be obtained. For instance, in a catalyst-free, water-mediated Knoevenagel condensation with malononitrile, 4-(dimethylamino)benzaldehyde afforded a good yield, although slightly lower than benzaldehydes with electron-withdrawing groups.[1]
| Aldehyde | Substituent Type | Yield (%) |
| 4-Nitrobenzaldehyde | Electron-withdrawing | >99 |
| Benzaldehyde | Unsubstituted | 90 |
| 4-(Dimethylamino)benzaldehyde | Electron-donating | 66-99 (in some protocols) [1] |
| 4-Methoxybenzaldehyde | Electron-donating | 94 |
Table 1: Comparison of yields in the Knoevenagel condensation of various benzaldehydes with malononitrile.[1]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is crucial for the synthesis of chalcones and other α,β-unsaturated ketones. The reduced electrophilicity of this compound can influence the reaction rate and yield. While quantitative data for direct comparison is sparse in the provided literature, the general principle of electronic effects suggests it would be less reactive than benzaldehyde or nitrobenzaldehyde. However, successful Claisen-Schmidt reactions involving this aldehyde have been reported.[3][4]
Schiff Base Formation
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. This compound is widely used in the synthesis of Schiff bases, which are known for their diverse biological activities.[5][6][7] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration.[8] The electronic nature of the substituent on the benzaldehyde can affect the stability of the hemiaminal and the rate of imine formation. For para-substituted benzaldehydes, electron-donating groups increase the yield of the hemiaminal but can make the subsequent dehydration step to the imine more facile.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
General Protocol for Knoevenagel Condensation
A mixture of the aromatic aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and a catalyst (if required) in a suitable solvent (e.g., ethanol, water) is stirred at a specific temperature (e.g., room temperature to reflux) for a designated time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.[1][9]
General Protocol for Claisen-Schmidt Condensation
To a stirred solution of the aromatic aldehyde (1 equivalent) and an aliphatic aldehyde or ketone (1-2 equivalents) in a solvent like ethanol, an aqueous solution of a base (e.g., sodium hydroxide) is added dropwise at a controlled temperature.[3][10] The reaction mixture is stirred until completion. The resulting precipitate is then filtered, washed, and recrystallized to yield the pure α,β-unsaturated product.
General Protocol for Schiff Base Synthesis
An equimolar mixture of this compound and a primary amine is refluxed in a solvent such as ethanol, often with a few drops of glacial acetic acid as a catalyst.[7] The reaction is monitored, and upon completion, the mixture is cooled. The precipitated Schiff base is collected by filtration, washed, and can be purified by recrystallization.
Visualizing Reaction Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction workflows and logical relationships.
Caption: Workflow for a typical Knoevenagel condensation reaction.
Caption: Mechanistic pathway of Schiff base formation.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. mdpi.com [mdpi.com]
- 9. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
A Comparative Guide to the Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: Vilsmeier-Haack vs. Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-[4-(Dimethylamino)phenyl]benzaldehyde is a valuable building block in the synthesis of various dyes, pharmaceuticals, and materials. This guide provides an objective comparison of two prominent methods for its synthesis: the classical Vilsmeier-Haack reaction and the modern Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
This comparison aims to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and overall robustness.
At a Glance: Method Comparison
| Parameter | Vilsmeier-Haack Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | N,N-Dimethylaniline, Phosphorus oxychloride, Dimethylformamide | 4-Formylphenylboronic acid, 4-Bromo-N,N-dimethylaniline |
| Reaction Type | Electrophilic aromatic substitution (Formylation) | Palladium-catalyzed cross-coupling |
| Typical Yield | 80-84%[1] | Generally high, often >90% for similar couplings[2][3] |
| Reaction Time | ~3-4 hours (excluding workup)[1] | 2-24 hours |
| Purity of Crude Product | Generally good, requires recrystallization[1] | Variable, requires chromatographic purification |
| Robustness | Sensitive to highly deactivating groups on the aniline | High functional group tolerance[4] |
| Scalability | Well-established for large-scale synthesis[1] | Can be challenging for large-scale due to catalyst cost and removal |
| Reagent Toxicity | Phosphorus oxychloride is corrosive and moisture-sensitive | Palladium catalysts and some ligands can be toxic and expensive |
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[5] In this case, N,N-dimethylaniline is formylated using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide (DMF).[6]
Experimental Protocol
The following protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.38 (1955).[1]
Reagents:
-
N,N-Dimethylaniline (1.0 mole, 121.18 g)
-
Phosphorus oxychloride (1.1 moles, 168.82 g, 100 mL)
-
Dimethylformamide (DMF) (2.0 moles, 146.18 g, 154 mL)
-
Sodium acetate solution (saturated)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place N,N-dimethylaniline.
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride with stirring.
-
After the addition is complete, add dimethylformamide dropwise while maintaining the low temperature.
-
Once the addition of DMF is complete, heat the reaction mixture on a steam bath for 2 hours.
-
Cool the mixture and pour it onto a large volume of crushed ice.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
The product, this compound, precipitates as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Quantitative Data:
-
Yield: 80-84%[1]
-
Purity: The crude product is typically of good purity and can be further purified by recrystallization to >99%.
Robustness and Limitations
The Vilsmeier-Haack reaction is generally robust for electron-rich anilines.[7] However, its efficiency can be significantly reduced by the presence of strong electron-withdrawing groups on the aromatic ring. The reaction conditions are somewhat harsh due to the use of phosphorus oxychloride, which is a corrosive and water-sensitive reagent.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] For the synthesis of this compound, this involves the palladium-catalyzed reaction of 4-formylphenylboronic acid with 4-bromo-N,N-dimethylaniline.
Experimental Protocol
The following is a generalized protocol adapted from literature procedures for similar Suzuki-Miyaura couplings.[2][7]
Reagents:
-
4-Formylphenylboronic acid (1.0 mmol)
-
4-Bromo-N,N-dimethylaniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF, with a small amount of water)
Procedure:
-
To a reaction flask, add 4-formylphenylboronic acid, 4-bromo-N,N-dimethylaniline, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
-
Purity: The purity of the final product after chromatographic purification is generally very high (>98%).
Robustness and Advantages
A significant advantage of the Suzuki-Miyaura coupling is its exceptional functional group tolerance.[4] The reaction is compatible with a wide range of functional groups, including aldehydes and amines, which are present in the reactants for this synthesis. This robustness allows for the synthesis of complex molecules without the need for protecting groups. The reaction conditions are generally milder than those of the Vilsmeier-Haack reaction. However, the cost of the palladium catalyst and ligands, as well as the need for chromatographic purification, can be drawbacks, especially for large-scale synthesis.
Conclusion
Both the Vilsmeier-Haack reaction and the Suzuki-Miyaura coupling represent viable and reproducible methods for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the researcher and the intended scale of the synthesis.
-
The Vilsmeier-Haack reaction is a high-yielding, classical method that is well-suited for large-scale production due to the low cost of the starting materials. However, it involves harsh reagents and may not be suitable for substrates with sensitive functional groups.
-
The Suzuki-Miyaura coupling offers a more modern, robust, and versatile approach with excellent functional group tolerance and typically high yields. While the catalyst cost and need for chromatography may be considerations for large-scale synthesis, its mild conditions and broad applicability make it an attractive option for laboratory-scale synthesis and for the preparation of complex analogues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. mdpi.com [mdpi.com]
Comparing the efficiency of different catalysts for 4-[4-(Dimethylamino)phenyl]benzaldehyde synthesis
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-[4-(Dimethylamino)phenyl]benzaldehyde is a valuable building block in the synthesis of various dyes, pharmaceuticals, and materials. This guide provides a comparative analysis of two prominent catalytic methods for its synthesis: the Vilsmeier-Haack reaction and the Suzuki-Miyaura cross-coupling reaction. The comparison is based on experimental data from peer-reviewed literature, focusing on catalyst efficiency, reaction conditions, and product yields.
Performance Comparison of Catalytic Syntheses
The following table summarizes the key quantitative data for the Vilsmeier-Haack and Suzuki-Miyaura coupling reactions for the synthesis of this compound and structurally similar compounds.
| Reaction Type | Catalyst/Reagent | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Vilsmeier-Haack | POCl₃/DMF | N,N-Dimethylaniline | DMF | 100 | 3 | 85-95 |
| Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride | N,N-disubstituted aniline | DMF | Room Temp | 6.5 | 77[1] |
| Suzuki-Miyaura Coupling | Pd-bpydc-La | 4-bromobenzonitrile, 4-formylphenylboronic acid | Not specified | Not specified | Not specified | 97[2] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to facilitate replication and adaptation.
Vilsmeier-Haack Reaction
This classical method involves the formylation of an electron-rich aromatic ring, such as N,N-dimethylaniline, using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Procedure:
A solution of N,N-dimethylaniline (1.0 equivalent) in DMF is prepared in a reaction vessel. The mixture is cooled to 0°C in an ice bath. Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is heated to 100°C and maintained for 3 hours. The reaction is then cooled to room temperature and quenched by pouring it onto crushed ice. The resulting solution is neutralized with a saturated sodium acetate solution until a pH of 6-7 is reached, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This versatile palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this can be achieved by coupling a 4-(dimethylamino)phenyl derivative with a benzaldehyde derivative.
Representative Experimental Procedure (based on similar transformations):
In a reaction flask, 4-bromobenzonitrile (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) are dissolved in a suitable solvent system (e.g., a mixture of toluene and water). The mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst, such as Pd-bpydc-La (0.1 mol%), is then added to the mixture. The reaction is heated to 80-100°C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Visualizing the Workflow and Reaction Mechanisms
To further clarify the processes, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
References
A Comparative Guide to the Spectroscopic Properties of 4-[4-(Dimethylamino)phenyl]benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 4-[4-(Dimethylamino)phenyl]benzaldehyde, more commonly known as 4-(Dimethylamino)benzaldehyde (DMAB), and its N-alkylated and N-arylated analogs: 4-(Diethylamino)benzaldehyde and 4-(Diphenylamino)benzaldehyde. The objective is to offer a comprehensive resource for researchers working with these chromophoric systems in various applications, including molecular probes, sensors, and materials science.
Introduction
4-(Dimethylamino)benzaldehyde and its derivatives are donor-π-acceptor (D-π-A) molecules that exhibit interesting photophysical properties arising from intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting aldehyde group. The nature of the substituent on the nitrogen atom significantly influences the electronic and steric environment of the molecule, leading to distinct spectroscopic signatures. This guide presents a comparative analysis of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic parameters for 4-(Dimethylamino)benzaldehyde and its selected analogs.
UV-Vis Absorption and Fluorescence Data
The photophysical properties of these compounds are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. Generally, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases, indicative of a more polar excited state compared to the ground state.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |
| 4-(Dimethylamino)benzaldehyde | Methanol | 356[1] | ~25,000 (estimated) | ~450 | 0.66 (for a derivative)[2] |
| Cyclohexane | ~330 | - | ~400 | - | |
| 4-(Diethylamino)benzaldehyde | Various Organic Solvents | - | - | - | - |
| 4-(Diphenylamino)benzaldehyde | Dilute Solutions | - | - | - | Low[3] |
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | Nucleus | Solvent | Chemical Shift (δ) and Assignment |
| 4-(Dimethylamino)benzaldehyde | ¹H | CDCl₃ | 9.73 (s, 1H, -CHO), 7.73 (d, 2H, Ar-H ortho to CHO), 6.69 (d, 2H, Ar-H ortho to N(CH₃)₂), 3.08 (s, 6H, -N(CH₃)₂)[7] |
| ¹³C | CDCl₃ | 190.4 (C=O), 154.4, 132.1, 125.3, 111.1 (Ar-C), 40.2 (-N(CH₃)₂)[7] | |
| 4-(Diethylamino)benzaldehyde | ¹H | - | - |
| ¹³C | - | - | |
| 4-(Diphenylamino)benzaldehyde | ¹H | - | - |
| ¹³C | - | - |
Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 4-(Dimethylamino)benzaldehyde | ~1680 | C=O stretch (aldehyde)[8] |
| ~2800, ~2700 | C-H stretch (aldehyde)[9][10] | |
| 1500-1600 | C=C stretch (aromatic) | |
| ~1350 | C-N stretch | |
| 4-(Diethylamino)benzaldehyde | ~1670 | C=O stretch (aldehyde) |
| ~2810, ~2710 | C-H stretch (aldehyde) | |
| 1500-1600 | C=C stretch (aromatic) | |
| ~1360 | C-N stretch | |
| 4-(Diphenylamino)benzaldehyde | ~1690 | C=O stretch (aldehyde) |
| ~2820, ~2720 | C-H stretch (aldehyde) | |
| 1500-1600 | C=C stretch (aromatic) | |
| ~1320 | C-N stretch |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or solution). A detailed vibrational mode assignment for 4-(dimethylamino)benzaldehyde has been reported based on inelastic neutron scattering and DFT calculations[1][8].
Experimental Protocols
Standard procedures for obtaining the spectroscopic data presented above are outlined below.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., cyclohexane, methanol) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Measurement:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette filled with the pure solvent is used as a reference.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm).
-
The wavelength of maximum absorption (λ_abs) and the absorbance value are determined. Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy Measurement:
-
A spectrofluorometer is used for fluorescence measurements.
-
The sample is excited at or near its absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined.
-
To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield of the sample is calculated using the comparative method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
¹H and ¹³C NMR Measurement:
-
The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
IR Measurement:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is first collected.
-
The sample spectrum is then recorded and ratioed against the background to obtain the absorbance or transmittance spectrum.
-
The characteristic absorption bands are identified and assigned to the corresponding vibrational modes of the functional groups.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of aldehyde compounds.
Structural Comparison of Aldehyde Analogs
Caption: Structural relationship of the compared aldehyde analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Advantages of using 4-[4-(Dimethylamino)phenyl]benzaldehyde in specific applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates and probes is paramount to experimental success. 4-[4-(Dimethylamino)phenyl]benzaldehyde, commonly known as p-Dimethylaminobenzaldehyde (DMAB), is a versatile organic compound with a distinguished history and a continually expanding range of applications. This guide provides an objective comparison of DMAB's performance against other alternatives in its principal applications, supported by experimental data and detailed protocols.
DMAB's utility stems from its unique molecular structure, featuring a reactive aldehyde group and a strongly electron-donating dimethylamino group. This configuration enhances its reactivity in condensation reactions and imparts favorable photophysical properties, making it a valuable tool in analytical chemistry, drug discovery, and materials science.
In the Realm of Analytical Chemistry: A Superior Reagent for Indole Detection
One of the most well-established applications of DMAB is in the formulation of Ehrlich's reagent, a cornerstone for the detection of indole and its derivatives. This colorimetric test is widely used in microbiology to identify bacteria capable of producing indole from tryptophan.
Comparative Performance of Indole Detection Reagents
The efficacy of Ehrlich's reagent is often compared with other indole detection methods, such as those employing Kovac's reagent or p-dimethylaminocinnamaldehyde (DMCA). Quantitative studies have demonstrated the superior sensitivity of DMCA, followed by Ehrlich's reagent.
| Reagent | Lowest Detectable Concentration of Indole (μmol/mL) | Detection of Indole-Positive Strains (%) |
| p-Dimethylaminocinnamaldehyde (DMCA) | 0.1 | 99.6 |
| Ehrlich's Reagent (DMAB-based) | 1.0 | 92.6 |
| Kovac's Reagent | 10 | 74.0 |
| Data sourced from a comparative study on reagents for detecting indole production by anaerobic bacteria.[1][2] |
While DMCA exhibits higher sensitivity, Ehrlich's reagent remains a widely used and reliable option, offering a good balance of sensitivity and stability.
Experimental Protocol: Indole Test using Ehrlich's Reagent
Objective: To detect the production of indole by microorganisms.
Materials:
-
Bacterial culture grown in a tryptophan-rich medium (e.g., peptone water).
-
Ehrlich's Reagent:
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Ethyl alcohol, 95%
-
Concentrated Hydrochloric Acid
-
-
Kovac's Reagent (for comparison):
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Amyl alcohol
-
Concentrated Hydrochloric Acid
-
-
Xylene or Toluene (for extraction)
-
Test tubes
Procedure:
-
Inoculate the test organism into a tube containing 5 mL of sterile peptone water.
-
Incubate the culture at 37°C for 24-48 hours.
-
Following incubation, add 0.5 mL of xylene or toluene to the culture broth.
-
Shake the tube vigorously to extract any indole present into the organic solvent layer.
-
Allow the layers to separate.
-
Carefully add 6-8 drops of Ehrlich's reagent down the side of the tube, allowing it to form a layer between the medium and the solvent.
-
Observe for the development of a red or pink ring at the interface of the two layers within 5 minutes. A positive result indicates the presence of indole.
Workflow for Indole Detection:
A Scaffold for Innovation in Drug Discovery: Aldehyde Dehydrogenase Inhibition
Derivatives of DMAB, particularly those with modified amino groups, have emerged as valuable scaffolds in the development of inhibitors for aldehyde dehydrogenase (ALDH) enzymes. ALDHs are implicated in cancer cell proliferation and drug resistance, making them attractive therapeutic targets. While 4-(dimethylamino)benzaldehyde itself exhibits low binding affinity for ALDH1, its analogue, 4-(diethylamino)benzaldehyde (DEAB), is a well-known pan-ALDH inhibitor. Recent studies have focused on synthesizing and evaluating novel DEAB analogues to improve potency and isoform selectivity.
Comparative Performance of DEAB Analogues as ALDH Inhibitors
A study evaluating 40 DEAB analogues revealed several compounds with significantly higher potency against specific ALDH isoforms compared to the parent compound.
| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |
| DEAB (Reference) | 0.48 ± 0.06 | 10.20 ± 2.15 | > 50 |
| Analogue 14 | 7.08 ± 0.70 | Potent Inhibitor | - |
| Analogue 15 | - | Potent Inhibitor | - |
| Analogue 16 | - | 0.26 | - |
| Analogue 18 | - | - | Potent Inhibitor |
| Analogue 19 | - | - | Potent Inhibitor |
| Data adapted from a study on the expansion of the 4-(diethylamino)benzaldehyde scaffold.[3][4] |
These findings highlight the potential for modifying the DMAB scaffold to develop highly potent and selective ALDH inhibitors for cancer therapy.
Plausible Signaling Pathway for DMAB-Derived Anticancer Agents
Chalcones, which can be synthesized from DMAB, have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the induction of cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death.
Advanced Materials and Sensing Technologies
The inherent fluorescence and reactivity of DMAB make it a valuable building block for the development of advanced materials, including fluorescent dyes and colorimetric sensors.
Fluorescent Dyes and Probes
DMAB is a common precursor in the synthesis of styryl dyes and other fluorescent probes. These probes are utilized in various bio-imaging and sensing applications. For instance, DMAB-based probes have been developed for the detection of metal ions like zinc (Zn²⁺).
Colorimetric Sensor for Copper (Cu²⁺)
A notable application is the development of a colorimetric sensor for copper (Cu²⁺) by immobilizing DMAB onto a chitosan film. This sensor exhibits a detectable color change in the presence of copper ions.
Performance of a DMAB-Based Copper Sensor:
| Parameter | Value |
| Optimal pH | 3.0 |
| Linear Dynamic Range | 0.5 x 10⁻³ - 0.4 x 10⁻³ M |
| Relative Standard Deviation (RSD) | 3.5% (n=7) |
| Data from a study on an immobilized DMAB sensor for copper (II).[5][6] |
For comparison, other colorimetric sensors for Cu²⁺ based on different chromogenic agents have reported detection limits in the nanomolar to micromolar range, indicating that while the DMAB-based sensor is effective, its sensitivity may be tailored and potentially improved for specific applications.
Experimental Protocol: Synthesis of a Styryl Dye via Knoevenagel Condensation
Objective: To synthesize a styryl dye using DMAB and an active methylene compound.
Materials:
-
This compound (DMAB)
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of DMAB in ethanol in a round-bottom flask.
-
Add 1 equivalent of the active methylene compound to the solution.
-
Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Scheme for Knoevenagel Condensation:
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-[4-(Dimethylamino)phenyl]benzaldehyde: A Step-by-Step Guide
The following provides a comprehensive, procedural guide for the safe handling and disposal of 4-[4-(Dimethylamino)phenyl]benzaldehyde, also known as Ehrlich's reagent. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to understand the hazards associated with this compound. This substance may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE to prevent exposure.
-
Eye/Face Protection: Wear safety goggles with side protection[2].
-
Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374[2].
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[3].
-
Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator (e.g., P1 or P95)[2][4].
Work should be conducted in a well-ventilated area, and contaminated work clothing must not be allowed out of the workplace[5].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for collecting, storing, and disposing of this compound waste in a compliant and safe manner.
Step 1: Waste Identification and Segregation Treat all this compound, whether unused, contaminated, or expired, as hazardous waste[6].
-
Do not mix this chemical waste with other waste streams.
-
Avoid disposing of this chemical down the drain or in the general trash, as it is harmful to aquatic organisms and can pollute waterways[1].
Step 2: Waste Collection and Containment
-
Collect waste in its original container or a suitable, clearly labeled, and sealable container[5][7]. The container should be made of a compatible material and kept tightly closed to prevent leaks or spills[8][9].
-
For spills, use dry clean-up procedures to avoid generating dust[7]. Sweep or shovel the material into a suitable container for disposal[6]. After dry cleanup, the area can be washed with large amounts of water, but prevent runoff into drains[7].
Step 3: Labeling the Waste Container Properly label the hazardous waste container as soon as accumulation begins[10]. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound"[11].
-
Associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard")[1].
-
Contact details of the waste generator[11].
Step 4: Temporary Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area at or near the point of generation[9].
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases[6][8].
-
Ensure the container is protected from light[6].
Step 5: Arranging for Final Disposal
-
Chemical waste must be disposed of through a licensed professional waste disposal service or an institutional Environmental Health and Safety (EHS/EHRS) department[4][9].
-
Methods of disposal may include controlled incineration at a licensed chemical destruction plant[4][5].
-
Never attempt to treat or dispose of the chemical waste without proper authority and expertise.
Step 6: Disposal of Empty Containers
-
A container that held this chemical must be decontaminated before being discarded as regular trash[10].
-
Triple-rinse the empty container with a suitable solvent (such as water)[10][11].
-
Collect the rinseate (the rinsing solvent) and manage it as hazardous waste along with the chemical itself[10].
-
After triple-rinsing, deface or remove all labels from the container before disposing of it in the appropriate glass or plastic recycling bin[10][11].
Quantitative Data: Ecotoxicity
The environmental hazard of this compound is significant. The following table summarizes its toxicity to various aquatic organisms.
| Organism | Test Type | Result | Exposure Time | Reference |
| Pimephales promelas (Fathead Minnow) | LC50 | 45.7 mg/L | 96 hours | [6] |
| Daphnia (Water Flea) | EC50 | 1.58 mg/L | 48 hours | [6] |
| Desmodesmus subspicatus (Green Algae) | EC50 | 72.7 mg/L | 72 hours | [6] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test animals in a given time. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a non-lethal effect (e.g., immobilization) in 50% of the test population.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. lewisu.edu [lewisu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 4-[4-(Dimethylamino)phenyl]benzaldehyde
This guide provides immediate, essential safety and logistical information for handling 4-[4-(Dimethylamino)phenyl]benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Summary: this compound is considered a hazardous substance. It can be harmful if swallowed, cause skin and eye irritation, and may lead to skin sensitization.[1] It is also harmful to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | With side shields, meeting ANSI Z87.1 or European Standard EN166.[4][5] |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[6][7] | |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][8] Inspect before use and change if contaminated. |
| Body | Laboratory Coat | Long-sleeved, fully buttoned. A Nomex® lab coat is recommended.[7] |
| Protective Clothing | Chemical-resistant overalls or coveralls may be necessary for larger quantities or risk of significant exposure.[9] | |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if exposure limits are exceeded.[4] A particulate filter device (e.g., P1) is suitable for dust formation.[8] |
| Footwear | Closed-toe Shoes | Shoes that cover the entire foot are mandatory.[7] Chemical-resistant boots with steel toes may be required for spill response.[6][9] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Step-by-Step Operational and Disposal Plan
1. Preparation and PPE:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Don all required personal protective equipment as outlined in the table above.
2. Weighing and Handling:
-
Handle the solid material carefully to avoid generating dust.[1]
-
Use a spatula or other appropriate tool for transferring the chemical.
-
Keep containers securely sealed when not in use.[1]
3. Experimentation:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Prevent the release of the substance into the environment.[2]
4. Decontamination:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Contaminated work clothing should be laundered separately before reuse.[1]
5. Spill Response:
-
In case of a spill, immediately evacuate the area and alert others.
-
Remove all ignition sources.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a suitable, labeled container for disposal.[4]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container.
-
Wash the spill area with large amounts of water, preventing runoff into drains.[1]
6. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.[4]
-
Collect chemical waste in designated, labeled containers.[1][2]
-
Do not dispose of the chemical down the drain, as it is harmful to aquatic organisms.[1][2]
-
Contaminated packaging should be handled in the same way as the substance itself and can be recycled after being completely emptied.[2]
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. chemos.de [chemos.de]
- 3. thermofishersci.in [thermofishersci.in]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. carlroth.com [carlroth.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
